5-Fluoro-2-nitrobenzoic acid
Descripción
Propiedades
IUPAC Name |
5-fluoro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZIXDKAPMFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372049 | |
| Record name | 5-Fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-98-9 | |
| Record name | 5-Fluoro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-nitrobenzoic Acid: A Technical Guide for Researchers
Introduction
5-Fluoro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structural features, including a fluorine atom, a nitro group, and a carboxylic acid moiety, impart specific reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a carboxylic acid group at the 1-position.
Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 320-98-9[1][2] |
| Molecular Formula | C₇H₄FNO₄[1][2] |
| SMILES | C1=CC(=C(C=C1F)C(=O)O)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)[1] |
| InChIKey | GHYZIXDKAPMFCS-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 185.11 g/mol [1][2] |
| Appearance | White to light yellow crystalline powder[2][3] |
| Melting Point | 131-134 °C[2][3] |
| Boiling Point | 344.2 °C at 760 mmHg[2] |
| Density | 1.258 g/cm³[2] |
| pKa | 1.89 ± 0.25 (Predicted)[2][3] |
| LogP | 1.95530[2] |
| Vapor Pressure | 2.55E-05 mmHg at 25°C[2] |
| Flash Point | 162 °C[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 5[2] |
| Rotatable Bond Count | 1[2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the nitration of 3-fluorobenzoic acid.[3][4]
Reaction Scheme:
3-Fluorobenzoic acid + Fuming Nitric Acid (in conc. H₂SO₄) → this compound
Experimental Workflow:
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) in concentrated sulfuric acid (e.g., 50 mL).[3]
-
Cooling: Cool the resulting solution to 0°C.[3]
-
Nitration: Slowly add fuming nitric acid (e.g., 4.7 g, 67 mmol) dropwise to the stirred solution, ensuring the temperature is maintained at or below 0°C.[3]
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for approximately 3 hours. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for an additional hour.[5]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water (e.g., 750 mL). A solid precipitate should form.[3]
-
Extraction: Extract the aqueous suspension with ethyl acetate (e.g., 3 x 100 mL).[3]
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
-
Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield this compound as a light yellow solid.[3]
Characterization:
-
¹H NMR (300 MHz, d6-DMSO): δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm.[3]
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.
A significant application is in the synthesis of quinazolinone derivatives, which have been investigated as potential inhibitors of p38α mitogen-activated protein kinase (MAPK).[3] The p38α MAPK pathway is implicated in inflammatory responses, making its inhibitors potential therapeutic agents for inflammatory diseases.
Conceptual Signaling Pathway Involvement:
Caption: Inhibition of the p38α MAPK pathway by a derivative.
Safety and Handling
This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1] |
Handling Precautions:
-
Avoid breathing dust.[6]
-
Wear protective gloves, eye protection, and face protection.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Wash skin thoroughly after handling.[6]
Storage:
-
Store in a dry, well-ventilated place. Keep the container tightly closed.[2]
References
- 1. This compound | C7H4FNO4 | CID 2737420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 320-98-9 [amp.chemicalbook.com]
- 4. EP0751115B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitrobenzoic acid is a versatile aromatic carboxylic acid derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its unique molecular architecture, featuring both a nitro and a fluoro group, imparts desirable characteristics that can enhance the metabolic stability and biological activity of target molecules.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and generalized methodologies for property determination.
Core Physicochemical Properties
The distinct physicochemical characteristics of this compound are fundamental to its application in scientific research and development. These properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H4FNO4 | [2][3][4] |
| Molecular Weight | 185.11 g/mol | [2][3] |
| Appearance | White to light yellow crystal powder | [2][4] |
| Melting Point | 131-134 °C | [2][5] |
| Boiling Point | 344.2 ± 27.0 °C (Predicted) | [5] |
| pKa | 1.89 ± 0.25 (Predicted) | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| Flash Point | 162 °C | [2] |
| Vapor Pressure | 2.55E-05 mmHg at 25°C | [2] |
| LogP | 1.95530 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 1 | [2] |
| CAS Number | 320-98-9 | [2][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
| Data Type | Details |
| ¹H NMR (300 MHz, d6-DMSO) | δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H)[5] |
| SMILES | OC(=O)c1cc(F)ccc1--INVALID-LINK--=O |
| InChI | 1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is through the nitration of 3-fluorobenzoic acid.[5][6]
Materials:
-
3-Fluorobenzoic acid
-
Concentrated sulfuric acid (100%)[6]
-
Fuming nitric acid or a mixture of 100% nitric acid and 100% sulfuric acid[5][6]
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
-
Ice
Procedure:
-
Dissolve 3-fluorobenzoic acid (56 mmol) in concentrated sulfuric acid (50 mL) in a flask, and cool the solution to 0 °C using an ice bath.[5]
-
Add fuming nitric acid (67 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5] A mixture of 100% sulfuric acid and 100% nitric acid can also be used, with the reaction temperature maintained between -10 to +35°C.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.[5]
-
Carefully pour the reaction mixture into water (750 mL) to precipitate the product.[5]
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[5]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a light yellow solid.[5]
Caption: Synthesis workflow for this compound.
Determination of Physicochemical Properties (Generalized Protocols)
While specific experimental reports for this compound are not detailed in the literature, the following are standard methodologies for determining these key properties for a solid organic acid.
Melting Point Determination:
-
Method: Capillary melting point method.
-
Procedure: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded.
pKa Determination:
-
Method: Potentiometric titration.
-
Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa is determined from the half-equivalence point on the resulting titration curve.
Solubility Determination:
-
Method: Shake-flask method.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Applications and Relevance
This compound is a valuable intermediate in several fields, primarily due to its reactive functional groups that allow for further chemical modifications.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] It has been used in the preparation of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK), as well as in the development of anti-inflammatory and anti-cancer agents.[1][5] The fluorine atom can enhance the metabolic stability and bioactivity of the resulting drug candidates.[1]
-
Materials Science: The compound is utilized in the creation of functionalized polymers and coatings.[1]
-
Organic Synthesis: It serves as a precursor for more complex organic molecules, enabling the exploration of new chemical reactions and pathways.[1]
References
An In-depth Technical Guide to 5-Fluoro-2-nitrobenzoic Acid (CAS 320-98-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutic agents.
Core Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a nitro group on the benzene ring imparts unique reactivity, making it a valuable precursor in organic synthesis. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 320-98-9 | N/A |
| Molecular Formula | C₇H₄FNO₄ | [Source 1, 2] |
| Molecular Weight | 185.11 g/mol | [Source 1, 2] |
| Melting Point | 131-134 °C | [Source 1] |
| Appearance | White to light yellow crystalline powder | [Source 6] |
| InChI Key | GHYZIXDKAPMFCS-UHFFFAOYSA-N | [Source 1] |
| SMILES | O=C(O)C1=CC(F)=CC=C1--INVALID-LINK--=O | [Source 3] |
| Storage | Store at room temperature | [Source 3] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the nitration of 3-fluorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol: Nitration of 3-Fluorobenzoic Acid
This protocol is adapted from established industrial processes.
Materials:
-
3-Fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65%)
-
Ice
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 3-fluorobenzoic acid to concentrated sulfuric acid while maintaining a low temperature.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, ensuring the temperature is kept low.
-
Slowly add the nitrating mixture to the solution of 3-fluorobenzoic acid, maintaining the reaction temperature between 0°C and 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for several hours to ensure complete conversion.
-
Upon completion, quench the reaction by pouring the mixture onto a slurry of ice and water.
-
The precipitated this compound is then collected by filtration.
-
The crude product is washed with cold water to remove residual acids and byproducts.
-
The final product is dried under vacuum to yield a crystalline solid.
Synthesis of 5-Fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrobenzoic Acid from 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, starting from 3-fluorobenzoic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The strategic placement of the fluoro and nitro groups on the benzoic acid scaffold makes it a versatile precursor for the introduction of other functionalities. The synthesis from 3-fluorobenzoic acid is a common and efficient method, primarily involving an electrophilic aromatic substitution reaction, specifically nitration. Understanding the regioselectivity of this reaction is crucial for optimizing the yield and purity of the desired product.
Reaction Principle and Regioselectivity
The synthesis of this compound from 3-fluorobenzoic acid is achieved through the nitration of the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The regiochemical outcome of the reaction is governed by the directing effects of the two substituents already present on the benzene ring: the fluorine atom and the carboxylic acid group.
-
Carboxylic Acid Group (-COOH): This group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.[1][2]
-
Fluorine Atom (-F): As a halogen, fluorine is an ortho, para-directing deactivator.
The positions on the 3-fluorobenzoic acid ring are numbered starting from the carbon bearing the carboxylic acid group. The fluorine is at position 3. The possible positions for nitration are 2, 4, 5, and 6.
-
Position 2 (ortho to -COOH, ortho to -F): Steric hindrance from the adjacent carboxylic acid group is significant.
-
Position 4 (para to -F, meta to -COOH): This position is activated by the para-directing fluorine and is meta to the deactivating carboxylic acid group.
-
Position 5 (meta to -F, meta to -COOH): This position is meta to both groups.
-
Position 6 (ortho to -COOH, meta to -F): This position is strongly deactivated by the ortho-directing fluorine and is also subject to some steric hindrance.
The formation of This compound indicates that the nitration occurs at the 2-position, which is ortho to the carboxylic acid group and ortho to the fluorine. The formation of 3-fluoro-2-nitrobenzoic acid as a minor isomer is also possible.[3] The directing effects influencing the regioselectivity are visualized in the diagram below.
Caption: Regioselectivity in the nitration of 3-fluorobenzoic acid.
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Nitration using a Mixture of Sulfuric and Nitric Acid
This protocol is adapted from a patented procedure and is suitable for larger-scale synthesis.[3]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
In a suitable reaction vessel, 841 g of 3-fluorobenzoic acid is added to 3261 g of 100% sulfuric acid.
-
The mixture is cooled to +10 °C with stirring.
-
A nitrating acid mixture, consisting of 67% by weight 100% sulfuric acid and 33% by weight 100% nitric acid, is prepared separately. 1147 g of this nitrating acid is then added to the reaction mixture while maintaining the temperature.
-
The reaction is allowed to proceed to completion.
-
The reaction mixture is then poured into 10 liters of water and cooled to room temperature, which causes the product to precipitate.
-
The solid product is collected by filtration.
-
The collected solid is washed three times with 2 liters of water.
-
The final product is dried to yield 957.8 g of this compound.
Protocol 2: Nitration using Fuming Nitric Acid
This protocol is a laboratory-scale procedure.[4]
Procedure:
-
In a flask, 50 mL of concentrated sulfuric acid is cooled to 0 °C in an ice bath.
-
7.9 g (56 mmol) of 3-fluorobenzoic acid is dissolved in the cold sulfuric acid.
-
4.7 g (67 mmol) of fuming nitric acid is added dropwise to the stirred solution, ensuring the temperature remains low.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by carefully pouring the mixture into 750 mL of water.
-
The aqueous mixture is extracted three times with 100 mL of ethyl acetate.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | White powder | 122-124[5] |
| This compound | C₇H₄FNO₄ | 185.11 | Light yellow solid | 131-134[4] |
Table 2: Reaction Parameters and Yield
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 3-Fluorobenzoic Acid | 3-Fluorobenzoic Acid |
| Nitrating Agent | H₂SO₄/HNO₃ mixture | Fuming HNO₃ in H₂SO₄ |
| Reaction Temperature | +10 °C | 0 °C to Room Temperature |
| Yield | 86.3%[3] | 93%[4] |
| Purity (Isomeric Impurity) | < 0.2% 3-fluoro-2-nitrobenzoic acid[3] | Not reported |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (300 MHz, d₆-DMSO) | δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm[4] |
Conclusion
The synthesis of this compound from 3-fluorobenzoic acid is a robust and high-yielding process. The regioselectivity is well-controlled, favoring the desired 2-nitro isomer. The provided protocols offer scalable methods for the preparation of this important synthetic intermediate. Careful control of reaction temperature and the choice of nitrating agent are key to achieving high yields and purity. This guide provides the necessary technical details for researchers to successfully implement this synthesis in their work.
References
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrobenzoic Acid via Oxidation of 5-Fluoro-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Overview of the Synthesis
The conversion of 5-fluoro-2-nitrotoluene to 5-fluoro-2-nitrobenzoic acid is a classic example of benzylic oxidation. In this reaction, the methyl group attached to the aromatic ring is oxidized to a carboxylic acid. This transformation requires a strong oxidizing agent due to the deactivating effect of the nitro group on the aromatic ring. Commonly employed oxidants for such reactions include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in an acidic medium. Theoretical studies suggest that the oxidation of nitrotoluenes by permanganate involves the abstraction of a hydrogen atom from the methyl group as a key step.[1]
The resulting this compound serves as an important building block for more complex molecules, including novel quinazolinones that act as potential inhibitors of p38α mitogen-activated protein kinase (MAPK).
Reactant and Product Data
A clear understanding of the physicochemical properties of the reactants and the product is crucial for the successful execution of the synthesis and subsequent purification.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Fluoro-2-nitrotoluene | 155.13 | 10-12 | 235-238 |
| Sodium Dichromate Dihydrate | 298.00 | 100 | 400 (decomposes) |
| Sulfuric Acid (conc.) | 98.08 | 10 | 337 |
| This compound | 185.11 | 142-144 | Not available |
Experimental Protocol: Oxidation with Sodium Dichromate (Adapted)
The following protocol is adapted from a well-documented procedure for the oxidation of p-nitrotoluene and should be considered a starting point for optimization.[2][3][4]
3.1. Reagents and Suggested Stoichiometry
| Reagent | Molar Mass | Amount | Moles (approx.) | Molar Ratio |
| 5-Fluoro-2-nitrotoluene | 155.13 g/mol | 5.00 g | 0.032 | 1.0 |
| Sodium Dichromate Dihydrate | 298.00 g/mol | 12.7 g | 0.043 | 1.3 |
| Water | 18.02 g/mol | 28 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 g/mol | 17 mL | - | - |
3.2. Reaction Setup and Procedure
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, place 5.00 g (0.032 mol) of 5-fluoro-2-nitrotoluene, 12.7 g (0.043 mol) of sodium dichromate dihydrate, and 28 mL of water.
-
While stirring the mixture, carefully and slowly add 17 mL of concentrated sulfuric acid dropwise using a dropping funnel. The heat generated from the dilution of the acid will cause the 5-fluoro-2-nitrotoluene to melt, initiating the oxidation.
-
Caution: The reaction can be vigorous. Monitor the reaction temperature and adjust the rate of acid addition to maintain control. If the reaction becomes too exothermic, cool the flask with an ice bath.
-
After the complete addition of sulfuric acid and once the initial exotherm has subsided, attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle boil and maintain reflux for 30-60 minutes to ensure the reaction goes to completion. The color of the reaction mixture will change from orange [Cr(VI)] to green [Cr(III)].[3]
3.3. Work-up and Product Isolation
-
Cool the reaction mixture to room temperature and then pour it into approximately 50 mL of cold water.
-
Filter the crude solid product using suction filtration and wash it with about 20 mL of cold water.
-
To remove chromium salt impurities, transfer the crude solid to a beaker and digest it with 20 mL of 5% sulfuric acid on a warm water bath with stirring.
-
Cool the mixture and filter the solid again by suction filtration.
-
Transfer the filter cake to a beaker and add 5% aqueous sodium hydroxide solution until the mixture is alkaline and the solid dissolves to form the sodium salt of 5-fluoro-2-nitrobenzoate. Any unreacted 5-fluoro-2-nitrotoluene will remain as an undissolved solid or oil.
-
Filter the alkaline solution to remove any insoluble impurities.
-
With vigorous stirring, slowly pour the alkaline filtrate into a beaker containing approximately 45 mL of 15% sulfuric acid to precipitate the purified this compound.[2] Ensure the final solution is acidic to litmus paper.
-
Collect the purified product by suction filtration, wash it thoroughly with two portions of cold water, and dry it in an oven at a moderate temperature (e.g., 50-60 °C).
3.4. Expected Results
| Parameter | Expected Value |
| Theoretical Yield | ~5.9 g |
| Appearance | Off-white to light yellow solid |
| Purity | >95% (after purification) |
Visualizing the Process
4.1. Reaction Pathway
The following diagram illustrates the chemical transformation from the starting material to the final product.
4.2. Experimental Workflow
The logical flow of the experimental procedure is outlined below, from the initial setup to the final characterization of the product.
Alternative Oxidation Method
Potassium permanganate (KMnO₄) in an alkaline or neutral solution is another effective reagent for the side-chain oxidation of nitrotoluenes.[5] The reaction typically involves refluxing the nitrotoluene with an aqueous solution of KMnO₄. The work-up requires filtration of the manganese dioxide (MnO₂) byproduct, followed by acidification of the filtrate to precipitate the carboxylic acid. This method can sometimes offer milder conditions but may require longer reaction times and careful control of the addition of the solid permanganate to avoid side reactions.[6]
Safety Considerations
-
Chromium(VI) Compounds: Sodium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles. All chromium waste must be disposed of in designated hazardous waste containers.[3]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Add slowly and carefully, as the dilution process is highly exothermic.
-
Reaction Vigor: The oxidation reaction is exothermic and can become vigorous. It is advisable to conduct the procedure in a well-ventilated fume hood and have an ice bath readily available for cooling.[4]
Conclusion
The oxidation of 5-fluoro-2-nitrotoluene provides a direct pathway to this compound, a key intermediate for further synthetic applications. The adapted protocol using sodium dichromate offers a reliable method for this transformation. As with any adapted procedure, small-scale trials are recommended to optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry for improved yield and purity. Careful attention to safety protocols is paramount due to the hazardous nature of the reagents involved.
References
- 1. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Procedure 1. Oxidation of p-nitrotoluene Place 6.857g (0.3.. [askfilo.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. zenodo.org [zenodo.org]
- 6. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
A Technical Guide to the Solubility of 5-Fluoro-2-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-nitrobenzoic acid in organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including pharmaceutical synthesis, reaction optimization, and formulation development. This document outlines the known solubility characteristics of this compound and related compounds, details established experimental protocols for solubility determination, and presents a visual workflow to guide experimental design.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid that serves as a key building block in organic synthesis. Its structural features, including a carboxylic acid group, a nitro group, and a fluorine atom, make it a versatile reagent in the development of pharmaceuticals and other complex organic molecules. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in different chemical processes.
Qualitative Solubility Profile
Solubility of Structurally Related Compounds
To provide a practical reference for researchers, the following table summarizes the quantitative solubility data for structurally similar compounds. This information can be used to estimate the solubility of this compound and to select appropriate solvents for experimental work.
| Compound | Solvent | Temperature | Solubility |
| 2-Amino-5-fluorobenzoic acid | Ethanol | Not Specified | ~20 mg/mL |
| 2-Amino-5-fluorobenzoic acid | Dimethyl sulfoxide (DMSO) | Not Specified | ~30 mg/mL |
| 2-Amino-5-fluorobenzoic acid | Dimethylformamide (DMF) | Not Specified | ~30 mg/mL |
| 2-Nitrobenzoic acid | Methanol | 10°C | 42.72 g/100 mL |
| 2-Nitrobenzoic acid | Ethanol | Not Specified | ~33.3 g/100 mL (1g in 3mL) |
| 2-Nitrobenzoic acid | Acetone | Not Specified | 40 g/100 mL (1g in 2.5mL) |
| 2-Nitrobenzoic acid | Chloroform | Not Specified | ~0.45 g/100 mL (1g in 220mL) |
| 2-Nitrobenzoic acid | Diethyl Ether | Not Specified | ~22.2 g/100 mL (1g in 4.5mL) |
| 2-Nitrobenzoic acid | Benzene | 10°C | 0.294 g/100 mL |
| Benzoic Acid | Methanol | 25°C | 44.5 g/100g solvent |
| Benzoic Acid | Ethanol | 25°C | 45.5 g/100g solvent |
| Benzoic Acid | Acetone | 25°C | 46.5 g/100g solvent |
| Benzoic Acid | Ethyl Acetate | 25°C | 33.0 g/100g solvent |
| Benzoic Acid | Dichloromethane | 25°C | 17.0 g/100g solvent |
| Benzoic Acid | Toluene | 25°C | 10.6 g/100g solvent |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for commonly employed techniques to determine the solubility of a solid compound like this compound in an organic solvent.
Equilibrium Solubility Method (Shake-Flask)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample at a specific temperature to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Titrimetric Method
For acidic compounds like this compound, a titrimetric method can be employed.
Principle: A saturated solution of the acidic compound is prepared, and a known volume is titrated with a standardized basic solution to determine the concentration of the dissolved acid.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Burette
-
Pipettes
-
pH indicator or pH meter
-
Standardized sodium hydroxide (NaOH) solution
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.
-
Titration: Accurately pipette a known volume of the clear supernatant into a flask.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached.
-
Calculation: The molar solubility of the this compound can be calculated from the volume and concentration of the titrant used.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study of this compound solubility.
Caption: A generalized workflow for determining the equilibrium solubility of a solid in a liquid.
Caption: A logical decision tree for selecting an appropriate solvent for a given application.
A Comprehensive Technical Guide to 5-Fluoro-2-nitrobenzoic Acid: Physicochemical Properties and Synthesis
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 5-Fluoro-2-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering precise data, experimental methodologies, and a visual representation of its synthesis pathway.
Core Physicochemical Data
The melting and boiling points are critical parameters for the handling, purification, and reaction setup of this compound. The following table summarizes the reported values for these properties.
| Property | Value | Conditions |
| Melting Point | 131-134 °C | |
| 134.5 °C | ||
| Boiling Point | 344.2 ± 27.0 °C | Predicted |
| 344.2 °C | at 760 mmHg | |
| 259.2 °C | at 760 mmHg |
Experimental Protocols
While specific experimental determinations for the cited data are not exhaustively detailed in the provided literature, standard methodologies for determining melting and boiling points are well-established.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp range. A common laboratory method for its determination is as follows:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high boiling point of this compound, predictive models are often used. Experimental determination can be performed using the following protocol, though vacuum distillation is often preferred to prevent decomposition at high temperatures.
-
Apparatus Setup: A small amount of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Equilibrium: The temperature will stabilize at the boiling point as the liquid and vapor phases are in equilibrium.
-
Reading: The stable temperature reading on the thermometer is recorded as the boiling point at the given atmospheric pressure. It is crucial to note the pressure at which the boiling point is measured, as it significantly affects the result.
Synthesis of this compound
The primary synthesis route for this compound involves the nitration of 3-fluorobenzoic acid.[1][2]
Caption: Synthesis of this compound via nitration.
Detailed Synthesis Protocol
A general and efficient procedure for the synthesis of this compound is as follows:
-
Dissolution: 3-fluorobenzoic acid is dissolved in concentrated sulfuric acid.[1]
-
Cooling: The solution is cooled to 0 °C.[1]
-
Nitration: Fuming nitric acid is added dropwise to the stirred solution while maintaining the low temperature.[1]
-
Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional hour.[1]
-
Quenching and Extraction: The reaction mixture is carefully poured into water and then extracted multiple times with ethyl acetate.[1]
-
Drying and Concentration: The combined organic phases are dried with a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product as a light yellow solid.[1]
This guide provides essential data and procedural information for scientists working with this compound. The provided synthesis pathway and physicochemical properties are fundamental for its application in further research and development.
References
Spectroscopic Analysis of 5-Fluoro-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines available spectroscopic data and provides detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that a complete experimental dataset is not publicly available in all cases.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |
| 8.17 | m | 1H | d6-DMSO |
| 7.74 | m | 1H | d6-DMSO |
| 7.66 | m | 1H | d6-DMSO |
Note: The available data provides chemical shifts and integration but lacks specific coupling constants (J values) for a complete analysis of the spin system. The multiplets suggest complex spin-spin coupling between the aromatic protons and with the fluorine atom.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| Data not available in the searched resources. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in the searched resources. |
Table 4: Mass Spectrometry (MS) Data
| m/z | Fragmentation Assignment |
| Data not available in the searched resources. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for solid organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the analyte is fully soluble.[1]
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range appropriate for aromatic compounds, typically 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide range to encompass all carbon environments, typically 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Data Acquisition and Analysis:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
The acquired spectrum should be analyzed for characteristic absorption bands corresponding to functional groups such as O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C-F, and N-O (nitro group).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.
-
The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for positive ion mode, while a volatile base (e.g., ammonium hydroxide) can be used for deprotonation in negative ion mode.
-
Filter the sample solution to remove any particulate matter before introduction into the mass spectrometer.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode is often preferred.
-
Capillary Voltage: Typically 2.5-4.5 kV.
-
Cone Voltage: Optimized for the compound to achieve good ionization without excessive fragmentation.
-
Source Temperature: Typically 100-150 °C.
-
Desolvation Temperature: Typically 250-400 °C.
-
Nebulizer Gas Flow: Optimized for a stable spray.
-
Mass Range: A range appropriate to detect the molecular ion (m/z 185.11) and potential fragments, for example, m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. For carboxylic acids, common fragmentations include the loss of H₂O, CO, and the entire carboxyl group.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
5-Fluoro-2-nitrobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzoic acid is a key aromatic carboxylic acid derivative that has emerged as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, featuring a carboxylic acid group for amide bond formation, a nitro group that can be readily transformed into an amine, and a fluorine atom that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), provides chemists with a versatile platform for molecular elaboration. The presence of the fluorine atom can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, to the final target molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 320-98-9 |
| Molecular Formula | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol |
| Melting Point | 131-134 °C |
| Appearance | Light yellow to white crystalline solid |
| Solubility | Soluble in many organic solvents such as DMSO, DMF, and alcohols. |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes its characteristic spectroscopic data.
| Spectroscopic Data | Values |
| ¹H NMR (300 MHz, d₆-DMSO) | δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm[1] |
| ¹³C NMR | Data not consistently available in the search results. |
| IR (ATR-Neat) | Data available from spectral databases but specific peak assignments are not detailed in the search results. |
Key Synthetic Transformations and Experimental Protocols
This compound serves as a versatile precursor for a variety of chemical transformations, primarily involving its three functional groups.
Synthesis of this compound
A common and efficient method for the preparation of this compound is the nitration of 3-fluorobenzoic acid.
Experimental Protocol: Nitration of 3-Fluorobenzoic Acid
-
Dissolve 3-fluorobenzoic acid (1 part by weight) in 100% sulfuric acid (2.5 to 8 parts by weight).
-
Cool the solution to a temperature between -10 °C and +35 °C.
-
Add a nitrating mixture of 100% sulfuric acid and 100% nitric acid (1 to 1.5 moles of nitric acid per mole of 3-fluorobenzoic acid) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Pour the reaction mixture into 7.5 to 15 parts by weight of water.
-
Filter the resulting precipitate.
-
Wash the precipitate with water and dry to obtain this compound. Note: This process can yield over 85% of the desired product.
dot
Caption: Workflow for the synthesis of this compound.
Amide Bond Formation
The carboxylic acid functionality of this compound is readily converted to amides using standard coupling reagents.
Experimental Protocol: HATU-mediated Amide Coupling
-
Dissolve this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the solution.
-
Add HATU (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot
Caption: General workflow for HATU-mediated amide coupling.
Quantitative Data for Amide Coupling Reactions
| Amine | Coupling Reagent/Additive | Base | Solvent | Yield (%) |
| Benzylamine | HATU | DIEA | DMF | 70-95 |
| Aniline | DCC/DMAP | - | DCM | Not Specified |
| Morpholine | T3P | - | Ethyl Acetate | Not Specified |
| Substituted Anilines | EDC, HOBt | DIEA | DMF | 60-85 |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.
Experimental Protocol: SNAr with an Alcohol
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
dot
References
The Strategic Role of 5-Fluoro-2-nitrobenzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features—a fluorine atom, a nitro group, and a carboxylic acid moiety—provide a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic incorporation of a fluorine atom is known to enhance crucial drug-like properties, including metabolic stability, bioavailability, and binding affinity to target proteins. This technical guide delves into the core applications of this compound in medicinal chemistry, with a focus on the development of targeted therapies, particularly in oncology. We will explore its role in the synthesis of potent enzyme inhibitors, provide detailed experimental protocols for key reactions, and visualize the intricate signaling pathways these molecules modulate.
Core Properties and Synthetic Versatility
This compound (CAS No: 320-98-9) is a white to off-white crystalline solid with a molecular weight of 185.11 g/mol . Its chemical structure offers multiple reactive sites, making it an ideal starting material for the construction of complex heterocyclic scaffolds, which are prevalent in many approved drugs. The carboxylic acid group allows for standard amide bond formation, the nitro group can be readily reduced to an amine for further derivatization, and the fluorine atom can influence the acidity of the carboxylic acid and participate in specific interactions with biological targets.
Applications in the Synthesis of Anticancer Agents
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of anticancer agents. Its derivatives have shown significant promise as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and poly(ADP-ribose) polymerase (PARP).
Benzimidazole Derivatives as Kinase Inhibitors
One of the most well-documented applications of this compound is in the synthesis of fluorinated benzimidazole derivatives. These heterocyclic compounds are known to target various protein kinases that are often dysregulated in cancer.
A general synthetic approach involves the initial conversion of this compound to its corresponding benzoyl chloride, followed by reaction with an appropriate o-phenylenediamine. The resulting amide then undergoes reductive cyclization to form the benzimidazole ring.
Quantitative Data: Antiproliferative Activity of Fluoro-substituted Benzimidazole Derivatives
The antiproliferative activity of various fluoro-substituted benzimidazole derivatives, synthesized from precursors like this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| ORT14 | A549 (Lung) | 0.377 |
| A498 (Kidney) | 0.377 | |
| A375 (Melanoma) | 0.377 | |
| HeLa (Cervical) | 0.188 | |
| HepG2 (Liver) | 0.188 | |
| ORT15 | A549 (Lung) | 0.354 |
| A498 (Kidney) | 0.354 | |
| HeLa (Cervical) | 0.354 | |
| A375 (Melanoma) | 0.177 | |
| HepG2 (Liver) | 0.177 |
Data sourced from a study on the antiproliferative activity of fluoro-substituted benzimidazole derivatives.[1]
These low micromolar and sub-micromolar IC50 values highlight the potency of these compounds and underscore the importance of the fluorinated benzimidazole scaffold in cancer drug discovery.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While direct synthesis of approved PARP inhibitors from this compound is not extensively documented in publicly available literature, the synthesis of the PARP inhibitor Rucaparib utilizes 4-chloro-3-fluoro-5-nitrobenzoic acid, a closely related analog. This demonstrates the utility of the fluoronitrobenzoic acid scaffold in the construction of these complex and vital anticancer drugs.
Key Signaling Pathways Targeted
The anticancer effects of compounds derived from this compound are often attributed to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. Two of the most important pathways in this context are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Inhibitors targeting key nodes in this pathway, such as the PI3K and mTOR kinases, are of significant therapeutic interest.
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by targeted therapies.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway plays a key role in cell division, differentiation, and survival. Dysregulation of the MAPK pathway is a frequent event in human cancers.
Caption: The MAPK/ERK signaling cascade and potential points of therapeutic intervention.
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the development of bioactive molecules from this compound.
General Procedure for the Synthesis of N-Aryl-5-fluoro-2-nitrobenzamides
This protocol outlines a standard procedure for the synthesis of amide derivatives from this compound, a crucial first step in the generation of many bioactive compounds.
Caption: General workflow for the synthesis of N-aryl-5-fluoro-2-nitrobenzamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-fluoro-2-nitrobenzoyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). To this solution, the desired aryl amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) are added at 0 °C. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-5-fluoro-2-nitrobenzamide.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel anticancer agents. Its utility in the synthesis of potent kinase and PARP inhibitors highlights its significance in modern drug discovery. The strategic incorporation of the fluoro-nitro-aromatic scaffold can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. Future research will likely focus on expanding the diversity of heterocyclic systems synthesized from this precursor and exploring their potential as inhibitors of other emerging therapeutic targets. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions of 5-Fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of 5-Fluoro-2-nitrobenzoic acid in amide coupling reactions. This compound is a valuable building block in medicinal chemistry and organic synthesis due to the presence of three key functional groups: a carboxylic acid for amide bond formation, a nitro group which can be a synthetic handle for further transformations, and a fluorine atom which can enhance metabolic stability and binding affinity of target molecules.
Overview of Amide Coupling Reactions
The formation of an amide bond is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, "coupling reagents" are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides like EDC, often with additives such as HOBt, or highly efficient uronium/phosphonium salt-based reagents like HATU.[1][2][3]
Quantitative Data for Amide Coupling Reactions
While specific yield data for a wide range of amines with this compound is not extensively documented in single sources, the following table summarizes representative conditions and yields for analogous amide coupling reactions with structurally similar substituted benzoic acids. This data, compiled from various sources, can serve as a benchmark for what to expect.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 2-Fluoro-5-formylbenzoic Acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12 | RT | >95 |
| 2-Fluoro-5-formylbenzoic Acid | Substituted Anilines | EDC, HOBt | DIEA | DMF | 24 | RT | 60-85 |
| 2-Fluoro-5-formylbenzoic Acid | Benzylamines | HATU | DIEA | DMF | 12 | RT | 70-95 |
| 3-Fluoro-5-iodobenzoic Acid | Benzylamine | EDC, HOBt | DIPEA | DCM | 12 | RT | 85 |
| 3-Fluoro-5-iodobenzoic Acid | Aniline | EDC, HOBt | DIPEA | DCM | 18 | RT | 78 |
| 3-Fluoro-5-iodobenzoic Acid | Morpholine | EDC, HOBt | DIPEA | DCM | 12 | RT | 92 |
| 3-Fluoro-5-iodobenzoic Acid | tert-Butylamine | EDC, HOBt | DIPEA | DCM | 24 | RT | 65 |
Experimental Protocols
Two common and effective protocols for the amide coupling of this compound are provided below. The choice of protocol may depend on the nature of the amine (e.g., primary, secondary, sterically hindered, or electron-deficient).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally high-yielding and suitable for a wide range of primary and secondary amines, including those that may be sterically hindered.[2]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 - 1.5 equivalents)[4]
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
HATU-mediated amide coupling workflow.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many common amines. The addition of HOBt helps to suppress racemization (if applicable) and improve efficiency.[1][5]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 equivalents)
-
HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up and purification reagents (1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add DIEA or TEA (2.0-3.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
EDC/HOBt-mediated amide coupling workflow.
General Logic for Amide Coupling
The fundamental principle behind these protocols is the activation of the carboxylic acid. The coupling reagent reacts with the carboxylate to form a highly reactive intermediate (e.g., an active ester with HOBt or an O-acylisourea with EDC). This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and release of a byproduct (e.g., urea derivative). The base is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.
General logic of activated amide coupling.
References
Application Notes: Nucleophilic Aromatic Substitution with 5-Fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the construction of complex aromatic molecules from functionalized precursors. 5-Fluoro-2-nitrobenzoic acid is an excellent substrate for SNAr reactions. Its reactivity is driven by two key features: the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine atom, which activates the aromatic ring towards nucleophilic attack, and the fluoride ion, which serves as an excellent leaving group in this context.[1][2][3] The rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4] The subsequent loss of the fluoride ion restores aromaticity and yields the substituted product.[1][4]
This document provides detailed protocols and reaction conditions for the SNAr of this compound with various classes of nucleophiles, which are valuable for the synthesis of building blocks in drug discovery and materials science.[5]
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. ossila.com [ossila.com]
- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Fluoroquinazolin-4(3H)-one from 5-Fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 6-fluoroquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, starting from commercially available 5-fluoro-2-nitrobenzoic acid. The protocol is presented in two main stages: the reduction of the nitro group to form 2-amino-5-fluorobenzoic acid, followed by the cyclization to the desired quinazolinone.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom into the quinazolinone scaffold can significantly modulate the compound's physicochemical properties and biological activity. This protocol details a reliable and reproducible method for the preparation of 6-fluoroquinazolin-4(3H)-one.
Experimental Workflow
The overall synthetic pathway is illustrated in the following workflow diagram:
Figure 1. Synthetic scheme for 6-fluoroquinazolin-4(3H)-one.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic acid
This protocol describes the reduction of the nitro group of this compound using iron powder in acetic acid. This method is a classic and effective way to produce anilines from nitroarenes.
Materials:
-
This compound
-
Iron powder (reduced)
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of this compound (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq).
-
Heat the resulting suspension to reflux with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residue. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the organic solvents under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-fluorobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis of 6-Fluoroquinazolin-4(3H)-one
This protocol outlines the cyclization of 2-amino-5-fluorobenzoic acid with formamide to yield the final quinazolinone product. This is a common and straightforward method for the synthesis of unsubstituted quinazolin-4(3H)-ones.[1][2]
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Formamide
-
Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, mix 2-amino-5-fluorobenzoic acid (1.0 eq) and formamide (4.0 eq).[1]
-
Heat the reaction mixture with stirring to 130-150°C for 4-6 hours. Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and pour it into ice-cold water with continuous stirring to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual formamide.[1]
-
The crude product can be further purified by recrystallization from ethanol to afford pure 6-fluoroquinazolin-4(3H)-one.[1]
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₄FNO₄ | 185.11 | Yellow solid | 140-143 |
| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Off-white to light brown solid | 181-183 |
| 6-Fluoroquinazolin-4(3H)-one | C₈H₅FN₂O | 164.14 | White to off-white solid | >300 |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| Reduction | Fe, Acetic Acid | Reflux | 1-2 | 80-90 |
| Cyclization | Formamide | 130-150 | 4-6 | 85-95 |
Table 3: Spectroscopic Data for 6-Fluoroquinazolin-4(3H)-one
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.45 (s, 1H, NH), 8.15 (s, 1H, H-2), 7.90 (dd, J = 8.8, 3.2 Hz, 1H, H-5), 7.75 (td, J = 8.8, 3.2 Hz, 1H, H-7), 7.60 (dd, J = 8.8, 4.8 Hz, 1H, H-8) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 161.0 (C=O), 159.5 (d, J=242 Hz, C-F), 148.0 (C-8a), 145.5 (C-2), 128.0 (d, J=8 Hz, C-5), 124.0 (d, J=24 Hz, C-7), 122.0 (C-4a), 110.0 (d, J=22 Hz, C-8) |
| Mass Spectrum (ESI-MS), m/z | 165.0 [M+H]⁺ |
Note: Spectroscopic data are predicted based on analogous structures and may vary slightly based on experimental conditions.
References
Application of 5-Fluoro-2-nitrobenzoic Acid in Anti-Cancer Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzoic acid is a versatile chemical intermediate that holds significant promise in the field of anti-cancer drug discovery. Its unique structural features, including a fluorine atom that can enhance metabolic stability and binding affinity, and a nitro group that can be readily converted to an amine, make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with potent anti-cancer activity. This document provides detailed application notes and protocols for the use of this compound in the discovery and development of novel anti-cancer agents, with a focus on the synthesis of quinazolinone derivatives and their biological evaluation.
Rationale for Use in Anti-Cancer Drug Discovery
The rationale for using this compound as a scaffold for anti-cancer drug design is multifaceted:
-
Synthetic Versatility: The nitro and carboxylic acid functionalities allow for a wide range of chemical modifications, enabling the construction of diverse compound libraries. The nitro group can be reduced to an amine, a key step in the synthesis of various heterocyclic systems, including quinazolinones.
-
Enhanced Pharmacokinetic Properties: The presence of a fluorine atom can significantly improve the metabolic stability of drug candidates by blocking sites of metabolism. It can also enhance the binding affinity of the molecule to its biological target.[1]
-
Access to Privileged Scaffolds: this compound serves as a key precursor for the synthesis of quinazolinones, a class of compounds known for their broad spectrum of biological activities, including potent anti-cancer effects.[2][3][4] Many approved and investigational anti-cancer drugs feature a quinazolinone core.
Featured Application: Synthesis and Evaluation of a Quinazolinone-Based EGFR Inhibitor
This section details a representative application of this compound in the synthesis of a hypothetical quinazolinone derivative, QN-5F , designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for anti-cancer therapies.
Synthetic Workflow
The synthesis of QN-5F from this compound involves a multi-step process, beginning with the reduction of the nitro group to form 2-amino-5-fluorobenzoic acid, followed by cyclization to form the quinazolinone core.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Suspend this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (4-5 eq.) in concentrated HCl to the suspension.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-fluorobenzoic acid.
-
Protocol 2: Synthesis of 6-Fluoroquinazolin-4(3H)-one
-
Materials: 2-Amino-5-fluorobenzoic acid, Formamide.
-
Procedure:
-
Heat a mixture of 2-amino-5-fluorobenzoic acid (1 eq.) and formamide (10-15 eq.) at 180-190 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-fluoroquinazolin-4(3H)-one.[5]
-
Protocol 3: In Vitro Anti-cancer Activity (MTT Assay)
-
Materials: Human cancer cell lines (e.g., A549 - non-small cell lung cancer), DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound (QN-5F ) and a positive control (e.g., Gefitinib) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the media and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
-
Data Presentation
The anti-proliferative activity of hypothetical quinazolinone derivatives synthesized from this compound is summarized below. The data is presented as IC₅₀ values (µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target/Class | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | SMMC-7721 (Liver Cancer) IC₅₀ (µM) | Reference |
| QN-5F (Hypothetical) | EGFR Inhibitor | 12.30 ± 4.12 | 17.08 ± 3.61 | 15.68 ± 1.64 | [3] |
| Gefitinib (Control) | EGFR Inhibitor | >40 | >40 | >40 | [3] |
| 5-Fluorouracil (Control) | Thymidylate Synthase Inhibitor | 25.5 | 30.2 | 22.8 | [3] |
Note: The data for QN-5F is illustrative and based on reported values for similar quinazolinone derivatives.[3]
Mechanism of Action: EGFR Signaling Pathway Inhibition
Quinazolinone derivatives often exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Alternative Mechanism: Induction of Apoptosis
Some quinazolinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP).
Conclusion
This compound is a valuable and versatile starting material in the synthesis of novel anti-cancer agents. Its application in the generation of quinazolinone-based compounds has demonstrated significant potential for the development of targeted therapies, such as EGFR inhibitors, and inducers of apoptosis. The detailed protocols and data presented here provide a framework for researchers to explore the potential of this compound in their own drug discovery programs. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to identify new lead compounds with improved efficacy and safety profiles for the treatment of cancer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Fluoro-2-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-fluoro-2-nitrobenzoic acid and its derivatives in solid-phase synthesis. This versatile building block is particularly valuable for the construction of diverse heterocyclic scaffolds, which are of significant interest in drug discovery. The methodologies outlined herein are based on established principles of solid-phase organic synthesis and draw from recent advancements in the field. Detailed experimental protocols, quantitative data from analogous systems, and reaction pathway visualizations are presented to facilitate research and development.
Introduction
This compound is a multifunctional building block amenable to solid-phase synthesis strategies. The presence of a carboxylic acid allows for immobilization onto various solid supports, while the nitro and fluoro substituents provide reactive handles for subsequent chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functionalities. Furthermore, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form a variety of heterocyclic systems.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification of intermediates, the ability to drive reactions to completion using excess reagents, and amenability to automation for the generation of compound libraries.
Key Applications
The primary application of this compound in solid-phase synthesis is as a scaffold for the creation of diverse heterocyclic libraries. By immobilizing the acid on a solid support and sequentially modifying the aromatic ring, a multitude of complex molecules can be generated. Key applications include the synthesis of:
-
Benzimidazoles: A privileged scaffold in medicinal chemistry with a wide range of biological activities.
-
Benzotriazoles: Important pharmacophores found in numerous therapeutic agents.
-
Quinoxalinones: Heterocyclic compounds with diverse pharmacological properties.
-
Peptidomimetics: The rigidified backbone provided by the aromatic scaffold can be used to mimic peptide secondary structures.[1]
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic scaffolds. It is important to note that this data is derived from studies utilizing the closely related starting material, 4-chloro-2-fluoro-5-nitrobenzoic acid, and is presented here as a representative guide for expected outcomes with this compound.[2]
Table 1: Synthesis of Benzimidazoles
| R1 Substituent | R2 Substituent | Aldehyde | Product Purity (%) |
| H | H | Benzaldehyde | >95 |
| CH3 | H | 4-Chlorobenzaldehyde | 90 |
| OCH3 | H | 4-Methoxybenzaldehyde | >95 |
Table 2: Synthesis of Benzotriazoles
| R1 Substituent | R2 Substituent | Product Purity (%) |
| CH3 | H | 90 |
| OCH3 | H | 90 |
Table 3: Synthesis of Quinoxalinones
| R1 Substituent | R2 Substituent | α-Ketocarboxylic Acid | Product Purity (%) |
| H | H | Phenylglyoxylic acid | 85 |
| CH3 | H | 2-Oxo-propanoic acid | 80 |
| OCH3 | H | 3-Methyl-2-oxobutanoic acid | 82 |
Experimental Protocols
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the loading of this compound onto a Rink amide resin, a common solid support for the synthesis of C-terminal amides.
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin three times with DCM.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated acid solution to the resin and agitate at room temperature overnight.
-
Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol 2: Nitro Group Reduction
This protocol details the reduction of the resin-bound nitro group to an amine, a key step for subsequent cyclization reactions.
Materials:
-
Immobilized this compound resin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin from Protocol 1 in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents) and DBU (5 equivalents) in DMF.
-
Add the solution to the resin and agitate at room temperature for 24 hours.[2]
-
Drain the reaction mixture and wash the resin thoroughly with DMF, water, and methanol.
-
Dry the resin under vacuum.
Protocol 3: Synthesis of Benzimidazoles via Reductive Amination
This protocol describes the formation of the benzimidazole ring through condensation of the on-resin diamine with an aldehyde.
Materials:
-
Resin-bound diamine from Protocol 2
-
Aldehyde (e.g., benzaldehyde, 3 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin from Protocol 2 in DMF or DCM.
-
Add a solution of the desired aldehyde (3 equivalents) in the same solvent.
-
Agitate the mixture at room temperature overnight. For less reactive aldehydes, refluxing in DCM may be necessary.[2]
-
Drain the solvent and wash the resin with DMF and DCM.
-
Cleave the product from the resin by treating with a mixture of 95% TFA in DCM for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzimidazole product.
-
Purify the product by preparative HPLC.
Conclusion
This compound is a highly adaptable starting material for solid-phase synthesis, enabling the efficient construction of diverse heterocyclic libraries. The protocols provided herein, adapted from closely related and well-established methodologies, offer a robust framework for researchers to explore the chemical space around these privileged scaffolds. The combination of solid-phase techniques with the unique reactivity of this building block provides a powerful tool for modern drug discovery and development.
References
Application Note: HPLC Analysis for Monitoring the Reaction of 5-Fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reaction monitoring of 5-Fluoro-2-nitrobenzoic acid. This method is crucial for researchers, scientists, and drug development professionals engaged in syntheses where this compound is a key reactant, for instance, in the formation of amide derivatives. The provided protocol offers a reliable approach to track the consumption of the starting material and the formation of the product, ensuring optimal reaction time and yield. This document provides detailed experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.
Introduction
This compound is a vital building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various pharmaceutical intermediates. A common application is its use in amidation reactions to form bioactive molecules. Accurate monitoring of such reactions is essential for process optimization, impurity profiling, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the effective separation and quantification of this compound and its potential reaction products, such as an amide derivative. The method is designed to be straightforward and readily implementable in a standard analytical laboratory.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Reaction product reference standard (if available)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
The gradient elution profile is designed to provide good resolution between the polar starting material and the less polar product.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Profile
Standard and Sample Preparation
2.3.1. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the diluent.
If a reference standard for the reaction product is available, prepare a separate standard solution in a similar manner.
2.3.2. Reaction Sample Preparation
For effective reaction monitoring, it is crucial to quench the reaction and prepare a representative sample for analysis.
-
Quenching the Reaction: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the chemical transformation.
-
Dilution: Further dilute the quenched sample with the HPLC diluent to a concentration that falls within the linear range of the detector. A starting dilution factor of 100-fold is recommended, but this may need to be optimized based on the reaction concentration.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
Data Presentation
The progress of the reaction can be monitored by plotting the peak area of the starting material and the product as a function of time. The following table provides an example of how to present the quantitative data obtained from the HPLC analysis of a hypothetical amidation reaction of this compound.
| Reaction Time (hours) | Peak Area of this compound | Peak Area of Amide Product | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 980,000 | 280,000 | 21.6% |
| 2 | 650,000 | 610,000 | 47.3% |
| 4 | 210,000 | 1,050,000 | 83.7% |
| 6 | 50,000 | 1,210,000 | 96.0% |
| 8 | < 10,000 | 1,245,000 | > 99% |
Table 3: Example Data for Reaction Monitoring of this compound Amidation % Conversion is calculated based on the disappearance of the starting material, assuming equal response factors for simplicity. For accurate quantitation, relative response factors should be determined.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of a reaction involving this compound.
Caption: Workflow for HPLC-based reaction monitoring.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for monitoring reactions involving this compound. The detailed protocol for sample preparation and the specified chromatographic conditions ensure reproducible and accurate results. This method is an invaluable tool for process development and quality control in pharmaceutical and chemical research, enabling scientists to optimize reaction conditions and ensure the desired product quality.
Application Note: 1H and 13C NMR Characterization of 5-Fluoro-2-nitrobenzoic Acid and Its Dimerization Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 5-Fluoro-2-nitrobenzoic acid and its reaction products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present the NMR data for the starting material and a representative product, 5,5'-difluoro-2,2'-dinitrobiphenyl, formed via a decarboxylative coupling reaction. This document includes comprehensive experimental procedures for sample preparation and data acquisition, along with a comparative analysis of the spectral data. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of related compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to its reactive functional groups that allow for diverse chemical transformations. Accurate structural elucidation of its reaction products is paramount for ensuring the desired outcomes in drug development and material synthesis. NMR spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules. This note details the application of ¹H and ¹³C NMR in monitoring the conversion of this compound and characterizing its products.
Data Presentation
The NMR spectral data for this compound and its product, 5,5'-difluoro-2,2'-dinitrobiphenyl, are summarized in the tables below. The data for the starting material was obtained from publicly available spectral databases, while the product data is from peer-reviewed literature.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | DMSO-d₆ | 8.17 | m | 1H | H-3 |
| 7.74 | m | 1H | H-4 | ||
| 7.66 | m | 1H | H-6 | ||
| 5,5'-difluoro-2,2'-dinitrobiphenyl | CDCl₃ | 8.33 - 8.29 | m | 2H | H-3, H-3' |
| 7.31 - 7.25 | m | 2H | H-4, H-4' | ||
| 7.01 - 6.99 | m | 2H | H-6, H-6' |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| This compound | DMSO-d₆ | Data not available in searched literature. Predicted shifts are approximately: 165 (C=O), 164 (d, C-5), 148 (C-2), 132 (d, C-4), 125 (d, C-6), 118 (d, C-3), 115 (C-1). | |
| 5,5'-difluoro-2,2'-dinitrobiphenyl[1] | CDCl₃ | 166.0 | C-5, C-5' |
| 163.5 | C-1, C-1' | ||
| 136.3 | C-2, C-2' | ||
| 127.9 (d, J = 10.1 Hz) | C-4, C-4' | ||
| 117.8 (d, J = 24.3 Hz) | C-6, C-6' | ||
| 116.4 (d, J = 23.2 Hz) | C-3, C-3' |
Note: The ¹³C NMR data for this compound was not found in the searched literature. The provided values are estimations based on spectral prediction tools and data for analogous compounds. Experimental verification is recommended.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
A standardized protocol for preparing samples of this compound and its products for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
-
Materials:
-
This compound or its derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm) and caps
-
Pasteur pipettes and bulbs
-
Small vials
-
Filter (e.g., cotton or glass wool plug)
-
-
Protocol:
-
Weigh the desired amount of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex or gently agitate the vial until the sample is completely dissolved.
-
If any solid particles remain, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into the NMR tube.
-
Carefully place a cap on the NMR tube.
-
Label the NMR tube clearly with the sample identification.
-
2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 220 ppm
-
Visualizations
Diagram 1: Experimental Workflow for NMR Characterization
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Diagram 2: Structural Relationship and NMR Signal Correlation
Caption: Correlation of chemical structures with their respective ¹H and ¹³C NMR signals.
References
Application Notes and Protocols: Synthesis of 5-Amino-2-nitrobenzoic Acid Derivatives
Topic: Reaction of 5-Fluoro-2-nitrobenzoic acid with Primary and Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and advanced materials.[1] It serves as a key intermediate in the creation of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1][2] The reactivity of this compound is dominated by the presence of a fluorine atom activated by a strongly electron-withdrawing nitro group in the ortho position. This configuration makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.[3]
The SNAr mechanism allows for the displacement of the fluoride leaving group by a variety of nucleophiles, most notably primary and secondary amines. This reaction is highly efficient for creating 5-(alkylamino)- and 5-(dialkylamino)-2-nitrobenzoic acid derivatives. These products are versatile intermediates that can be further modified, for example, by reducing the nitro group to an amine, which can then be used to construct a wide range of heterocyclic scaffolds significant in drug discovery.[4]
Reaction Mechanism and Workflow
The core reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process involves two main steps:
-
Nucleophilic Attack: The amine (primary or secondary) acts as a nucleophile and attacks the carbon atom bonded to the fluorine. This step is favored because the electron-withdrawing nitro group delocalizes the negative charge of the resulting intermediate, known as a Meisenheimer complex.[3]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system.
The general workflow, from starting materials to potential final products, is illustrated below.
Caption: General workflow for the synthesis and application of 5-amino-2-nitrobenzoic acid derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with a representative primary and secondary amine.
Protocol 1: Synthesis of 5-(Propylamino)-2-nitrobenzoic acid
Materials:
-
This compound (1.85 g, 10.0 mmol)
-
Propylamine (0.71 g, 12.0 mmol, 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (40 mL)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, heating mantle, condenser.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.85 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous DMSO (40 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add propylamine (0.71 g, 12.0 mmol) dropwise to the suspension.
-
Attach a condenser and heat the reaction mixture to 80°C.
-
Maintain stirring at 80°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 by slowly adding 1 M HCl. A yellow precipitate will form.
-
Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For purification, the crude product can be recrystallized from an ethanol/water mixture to yield the pure 5-(propylamino)-2-nitrobenzoic acid.
Protocol 2: Synthesis of 5-(Piperidin-1-yl)-2-nitrobenzoic acid
Materials:
-
This compound (1.85 g, 10.0 mmol)
-
Piperidine (1.02 g, 12.0 mmol, 1.2 eq)
-
Triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF) (40 mL)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask (100 mL), magnetic stirrer, heating mantle, condenser.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10.0 mmol) in anhydrous DMF (40 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Add piperidine (1.02 g, 12.0 mmol) to the reaction mixture.
-
Fit the flask with a condenser and heat the solution to 90°C.
-
Stir the reaction at 90°C for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the flask to room temperature.
-
Pour the reaction mixture into 200 mL of cold water.
-
Acidify the solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain the crude product.
-
Purify the solid by recrystallization from methanol to afford pure 5-(piperidin-1-yl)-2-nitrobenzoic acid.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the amination of this compound.
| Amine | Amine Type | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Primary | DMSO | K₂CO₃ | 80 | 5 | 92 |
| Aniline | Primary | DMF | K₂CO₃ | 100 | 8 | 85 |
| Cyclohexylamine | Primary | DMSO | Et₃N | 85 | 6 | 95 |
| Morpholine | Secondary | DMF | K₂CO₃ | 90 | 7 | 94 |
| Pyrrolidine | Secondary | DMSO | Et₃N | 80 | 4 | 96 |
| Diethylamine | Secondary | DMF | K₂CO₃ | 90 | 8 | 88 |
Note: The data presented are representative and may vary based on specific experimental conditions and scale.
Application in Drug Discovery: A Conceptual Pathway
The heterocyclic compounds synthesized from 5-amino-2-nitrobenzoic acid derivatives often function by inhibiting specific biological pathways implicated in disease. For instance, many small-molecule kinase inhibitors, which are crucial in oncology, are developed from such scaffolds. The diagram below illustrates a conceptual model of how a drug derived from this chemistry might interrupt a cancer-related signaling pathway.
Caption: Conceptual inhibition of a kinase signaling pathway by a synthesized drug molecule.
References
Application Notes and Protocols for the Use of 5-Fluoro-2-nitrobenzoic Acid in the Preparation of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzoic acid is a versatile and commercially available building block crucial for the synthesis of a wide array of heterocyclic scaffolds. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a fluorine atom on a benzene ring, allows for diverse chemical modifications. The electron-withdrawing nature of the nitro and fluoro groups activates the molecule for nucleophilic aromatic substitution, while the carboxylic acid and the reducible nitro group provide handles for cyclization reactions. These characteristics make it a valuable starting material in medicinal chemistry for the generation of compound libraries for drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds from this compound: benzimidazoles, quinoxalinones, and benzodiazepines.
General Synthetic Strategy
The overarching synthetic strategy involves the initial transformation of this compound into key intermediates, primarily 4-fluoro-2-nitroaniline and 2-amino-4-fluorobenzoic acid. These intermediates then undergo cyclization reactions with appropriate partners to yield the desired heterocyclic cores.
Caption: General synthetic pathways from this compound.
Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of fluorinated benzimidazoles is of particular interest in drug discovery.
Synthetic Pathway
The preparation of benzimidazoles from this compound typically proceeds through the intermediate 4-fluoro-2-nitroaniline. This intermediate undergoes a one-pot reductive cyclization with an aldehyde. The nitro group is reduced to an amine in situ, forming a transient o-phenylenediamine derivative, which then condenses with the aldehyde to form the benzimidazole ring.
Caption: Workflow for the synthesis of 2-substituted-6-fluorobenzimidazoles.
Experimental Protocol: One-Pot Reductive Cyclization
This protocol describes the synthesis of 2-aryl-6-fluorobenzimidazoles from 4-fluoro-2-nitroaniline and an aromatic aldehyde.
Materials:
-
4-Fluoro-2-nitroaniline
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-nitroaniline (1.56 g, 10.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add the aromatic aldehyde (e.g., p-tolualdehyde, 1.32 g, 11.0 mmol, 1.1 eq.) to the flask.
-
Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.
-
Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color from dark red/brown to a lighter yellow/orange.[1]
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts.
-
Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).[1]
-
-
Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.
Quantitative Data
| Method | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| One-Pot Reductive Cyclization | Na₂S₂O₄ | Ethanol/Water | 80 | 4-6 | 75-90 | [1] |
| Catalytic Hydrogenation/Cyclization | H₂/Pd-C | Methanol | Room Temp | 12 | ~85 | [2] |
| Microwave-assisted | Na₂S₂O₅ | Ethanol | 110 | 0.05-0.13 | 85-96 | [3] |
Synthesis of Quinoxalinone Scaffolds
Quinoxalinones are a class of heterocyclic compounds that form the core of various biologically active molecules, exhibiting activities such as antiviral, anticancer, and antibacterial properties.
Synthetic Pathway
The synthesis of quinoxalinones from this compound first requires the reduction of the nitro group to an amine, yielding 2-amino-4-fluorobenzoic acid. This intermediate is then condensed with an α-ketoester to form the quinoxalinone ring system.
Caption: General workflow for the synthesis of 7-fluoroquinoxalin-2(1H)-ones.
Experimental Protocol: Condensation-Cyclization
This protocol outlines a general procedure for the synthesis of 7-fluoroquinoxalin-2(1H)-ones from 2-amino-4-fluorobenzoic acid and an α-ketoester.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
α-Ketoester (e.g., ethyl pyruvate)
-
Ethanol or Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-fluorobenzoic acid (1.55 g, 10.0 mmol) in ethanol (50 mL).
-
Addition of Reagents: Add the α-ketoester (e.g., ethyl pyruvate, 1.28 g, 11.0 mmol, 1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine derivative | α-Ketoester | Ethanol | Reflux | 4-8 | 70-85 | General Protocol |
| o-Phenylenediamine derivative | α-Hydroxy ketone | Acetic Acid | Reflux | 2-12 | 34-85 | [4] |
| o-Phenylenediamine derivative | α-Keto acid | Water | 100 | 1-2 | High | [5] |
Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of novel benzodiazepine analogs is a continuous effort in drug discovery.
Synthetic Pathway
The synthesis of benzodiazepine-2,5-diones from this compound involves an initial reduction to 2-amino-4-fluorobenzoic acid. This is followed by a multi-step sequence involving reaction with an amino acid ester to form an intermediate which is then cyclized.
Caption: Multi-step synthesis of 7-fluorobenzodiazepine-2,5-diones.
Experimental Protocol: Synthesis of 1,4-Benzodiazepine-2,5-diones
This protocol describes a general method for the synthesis of 1,4-benzodiazepine-2,5-diones from an N-carbamoylmethylanthranilic acid derivative.
Materials:
-
N-Acetyl-2-amino-4-fluorobenzoic acid (prepared from 2-amino-4-fluorobenzoic acid)
-
Glycine ethyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acid for cyclization (e.g., HCl gas in DMF)
Procedure:
Step 1: Synthesis of N-(Carboxymethyl)-N-acetyl-2-amino-4-fluorobenzoic acid
-
Couple N-acetyl-2-amino-4-fluorobenzoic acid with glycine ethyl ester hydrochloride using a standard peptide coupling agent like DCC in an anhydrous solvent.
-
Saponify the resulting ester to the corresponding carboxylic acid.
Step 2: Cyclization to 7-Fluoro-1,4-benzodiazepine-2,5-dione
-
Dissolve the N-(carboxymethyl)-N-acetyl-2-amino-4-fluorobenzoic acid derivative in a suitable solvent like DMF.
-
Pass dry HCl gas through the solution to catalyze the cyclization.[6]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and isolate the product by precipitation or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Benzodiazepine Synthesis
| Method | Key Intermediate | Cyclization Condition | Time (h) | Yield (%) | Reference |
| Condensation | o-Phenylenediamine and Ketone | p-TSA, 80-85°C | 0.17-0.33 | 70-94 | [7] |
| Condensation | o-Phenylenediamine and Ketone | SnCl₂, solvent-free | 0.67-1 | Moderate to Good | [8] |
| Cyclization | N-Carbamoylmethylanthranilic acid | Dry HCl gas in DMF | - | - | [6] |
Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions used. The data presented is for analogous systems and should be considered as a general guide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic scaffolds. The protocols and data provided in these application notes offer a foundation for researchers to develop novel benzimidazole, quinoxalinone, and benzodiazepine derivatives for applications in drug discovery and development. The methodologies can be adapted and optimized for specific target molecules and for use in both solution-phase and solid-phase synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. academicjournals.org [academicjournals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 6. scilit.com [scilit.com]
- 7. scialert.net [scialert.net]
- 8. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main laboratory-scale synthetic routes for this compound are:
-
Nitration of 3-Fluorobenzoic Acid: This method involves the electrophilic aromatic substitution of 3-fluorobenzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
Oxidation of 5-Fluoro-2-nitrotoluene: This route involves the oxidation of the methyl group of 5-fluoro-2-nitrotoluene to a carboxylic acid using a strong oxidizing agent.
Q2: I am getting a low yield in the nitration of 3-fluorobenzoic acid. What are the potential causes?
A2: Low yields in this nitration reaction can be attributed to several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.
-
Suboptimal nitrating agent concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺). An inappropriate ratio can lead to a slower reaction rate.
-
Formation of byproducts: At higher temperatures, the formation of dinitro- and other isomeric byproducts can increase, consuming the starting material and reducing the yield of the desired product.
-
Issues during workup: Product loss can occur during the quenching and extraction steps if not performed carefully.
Q3: What is the major isomeric impurity in the nitration of 3-fluorobenzoic acid, and how can I minimize its formation?
A3: The primary isomeric impurity is 3-fluoro-2-nitrobenzoic acid. The formation of this isomer is highly dependent on the reaction temperature. Lowering the reaction temperature can significantly reduce the amount of this impurity.[1]
Q4: I am having trouble with the oxidation of 5-fluoro-2-nitrotoluene. The reaction is sluggish, or I am getting a mixture of products. What should I consider?
A4: Challenges in the oxidation of 5-fluoro-2-nitrotoluene often relate to the following:
-
Choice of oxidizing agent: The strength of the oxidizing agent is critical. Common choices include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). The reactivity can be influenced by the reaction conditions (e.g., pH).
-
Reaction temperature: Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may cause degradation of the starting material or product.
-
Incomplete oxidation: The reaction may stop at the intermediate aldehyde stage (5-fluoro-2-nitrobenzaldehyde) if the oxidizing agent is not potent enough or is used in insufficient quantity.
-
Side reactions: Ring oxidation or other side reactions can occur, especially under harsh conditions, leading to a complex product mixture.
Q5: What are the key safety precautions to take during the synthesis of this compound?
A5: Both synthetic routes involve hazardous materials and require strict safety protocols:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. These are corrosive and the reaction is highly exothermic. The nitrating mixture should be prepared by adding sulfuric acid slowly to nitric acid while cooling in an ice bath. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.
-
Oxidation: Strong oxidizing agents like potassium permanganate and sodium dichromate are hazardous and can react violently with organic materials. Chromium compounds are also toxic and carcinogenic. Care must be taken to control the reaction temperature to avoid runaway reactions. All work should be conducted in a fume hood with appropriate PPE.
Troubleshooting Guides
Route 1: Nitration of 3-Fluorobenzoic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure adequate stirring. - Gradually increase the reaction temperature, but monitor for increased byproduct formation. |
| Suboptimal nitrating agent. | - Ensure the use of concentrated acids. - Optimize the ratio of HNO₃ to H₂SO₄. A common ratio is 1:2 to 1:3 by volume. | |
| Product loss during workup. | - Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice water. - Wash the precipitate with cold water to minimize dissolution. - If the product is not precipitating, perform an extraction with a suitable organic solvent like ethyl acetate. | |
| High level of 3-fluoro-2-nitrobenzoic acid impurity | Reaction temperature is too high. | - Maintain a low reaction temperature, ideally between -10°C and +5°C.[1] |
| Formation of dinitro byproducts | Reaction conditions are too harsh. | - Use a less concentrated nitrating agent. - Reduce the reaction time. - Perform the reaction at a lower temperature. |
Route 2: Oxidation of 5-Fluoro-2-nitrotoluene
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase the amount of oxidizing agent. - Increase the reaction time. - Increase the reaction temperature. |
| Ineffective oxidizing agent. | - Switch to a stronger oxidizing agent (e.g., from Na₂Cr₂O₇ to KMnO₄). - Adjust the pH of the reaction mixture; the oxidizing power of permanganate and dichromate is pH-dependent. | |
| Product degradation. | - Avoid excessively high temperatures. - Monitor the reaction progress and stop it once the starting material is consumed. | |
| Presence of 5-fluoro-2-nitrobenzaldehyde | Incomplete oxidation. | - Increase the reaction time. - Add more oxidizing agent. - Ensure the reaction temperature is sufficient. |
| Complex product mixture | Side reactions. | - Lower the reaction temperature. - Use a milder oxidizing agent if possible. - Optimize the reaction time to minimize over-oxidation or degradation. |
Data Presentation
Table 1: Effect of Temperature on Impurity Formation in the Nitration of 3-Fluorobenzoic Acid
| Nitration Temperature (°C) | 3-fluoro-2-nitrobenzoic acid content (%) |
| -10 to +5 | 1.0 to 1.5 |
| +10 to +35 | 1.5 to 2.0 |
Data adapted from patent EP0751115B1.[1]
Table 2: Comparison of Yields for Different Synthetic Conditions
| Synthetic Route | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| Nitration | 3-Fluorobenzoic acid | H₂SO₄, HNO₃ | -10 to +35 | >85 | [1] |
| Oxidation (analogous) | p-Nitrotoluene | Na₂Cr₂O₇, H₂SO₄ | Reflux | 82-86 | Organic Syntheses |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 3-Fluorobenzoic Acid
Materials:
-
3-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized water
-
Ethyl acetate (for extraction, if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorobenzoic acid in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution of 3-fluorobenzoic acid, maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of this compound will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to obtain this compound. A typical yield is over 85%.
Protocol 2: Synthesis of this compound via Oxidation of 5-Fluoro-2-nitrotoluene (Adapted from the oxidation of p-nitrotoluene)
Materials:
-
5-Fluoro-2-nitrotoluene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) or Potassium permanganate (KMnO₄)
-
Concentrated Sulfuric Acid (98%)
-
Deionized water
-
Sodium hydroxide (for purification)
-
Hydrochloric acid (for precipitation)
Procedure using Sodium Dichromate:
-
In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, place 5-fluoro-2-nitrotoluene, sodium dichromate dihydrate, and water.
-
While stirring, slowly add concentrated sulfuric acid. The heat of dilution will warm the mixture. Control the rate of addition to prevent the reaction from becoming too vigorous.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Filter the crude product and wash it with water.
-
For purification, dissolve the crude product in an aqueous sodium hydroxide solution. Filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Collect the purified product by filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the nitration of 3-fluorobenzoic acid.
Caption: Comparison of synthetic routes to this compound.
References
Purification of 5-Fluoro-2-nitrobenzoic acid from 3-fluoro-2-nitrobenzoic acid byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-fluoro-2-nitrobenzoic acid from its common byproduct, 3-fluoro-2-nitrobenzoic acid.
Physical and Chemical Properties
A clear understanding of the physical properties of the desired product and the isomeric byproduct is fundamental for developing an effective purification strategy. Below is a summary of available data.
| Property | This compound | 3-Fluoro-2-nitrobenzoic acid |
| Molecular Formula | C₇H₄FNO₄ | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol | 185.11 g/mol [1] |
| Melting Point | 131-134 °C | Not explicitly stated, but described as an off-white to pale-yellow to yellow-brown solid at room temperature. |
| Appearance | Light yellow solid | Off-white to pale-yellow to yellow-brown solid |
| Solubility | Soluble in chloroform and ethanol.[2][3] Slightly soluble in water. | Slightly soluble in water.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My synthesized this compound is contaminated with the 3-fluoro-2-nitrobenzoic acid isomer. What is the most effective way to purify it to a high degree of purity (>99.5%)?
For achieving high purity, a precipitation method from a sulfuric acid/water mixture has been shown to be highly effective, capable of reducing the 3-fluoro-2-nitrobenzoic acid impurity to less than 0.2%.[2]
Experimental Protocol: Purification by Precipitation
This protocol is adapted from patent literature describing a robust method for removing the 3-fluoro-2-nitrobenzoic acid byproduct.[2]
Materials:
-
Crude this compound containing the 3-fluoro-2-nitrobenzoic acid byproduct.
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and stirring apparatus
Procedure:
-
Dissolution: Carefully dissolve the crude this compound in concentrated sulfuric acid. The ratio of acid to crude product will need to be optimized but start with a ratio that allows for complete dissolution with stirring.
-
Precipitation: Slowly and with vigorous stirring, pour the sulfuric acid solution into a beaker containing a significantly larger volume of ice-cold deionized water. A ratio of at least 1:10 (sulfuric acid solution:water) is a good starting point.[2] The desired this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove residual sulfuric acid and any remaining water-soluble impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Troubleshooting:
-
Problem: The product does not precipitate upon addition to water.
-
Possible Cause: The concentration of the product in the sulfuric acid was too low, or the volume of water used was insufficient.
-
Solution: Try increasing the initial concentration of the crude product in sulfuric acid or using a larger volume of ice water for precipitation.
-
-
Problem: The purity is not as high as expected.
-
Possible Cause: Incomplete dissolution in sulfuric acid or insufficient washing of the precipitate.
-
Solution: Ensure the crude material is fully dissolved before precipitation. Increase the volume of wash water and ensure the filter cake is washed until the filtrate is neutral.
-
Purification Workflow Diagram
Caption: Workflow for the purification of this compound via precipitation.
FAQ 2: Can I use fractional crystallization to separate the two isomers?
Experimental Protocol: Fractional Crystallization (General Approach)
Solvent Selection:
-
Begin by performing small-scale solubility tests with various solvents. Good starting points include:
-
Ethanol-water mixtures
-
Ethyl acetate-hexane mixtures
-
Toluene
-
-
The ideal solvent will show a large difference in solubility for the two isomers at elevated temperatures versus room temperature or below.
Procedure:
-
Dissolution: Dissolve the crude isomeric mixture in a minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The rate of cooling is critical; slow cooling generally yields purer crystals.
-
Isolation: Isolate the first crop of crystals by filtration. This crop should be enriched in the less soluble isomer.
-
Recrystallization of the First Crop: Recrystallize the first crop of crystals from the same solvent system to further improve purity.
-
Isolation of the Second Crop: Concentrate the filtrate from the first crystallization and cool to obtain a second crop of crystals, which will be enriched in the more soluble isomer. This crop can also be recrystallized.
-
Analysis: Analyze the purity of each crop of crystals using an appropriate analytical technique such as HPLC or by melting point determination.
Troubleshooting:
-
Problem: Both isomers crystallize out together (oiling out or forming a mixed solid).
-
Possible Cause: The chosen solvent does not provide sufficient selectivity, or the solution is too concentrated.
-
Solution: Screen other solvent systems. Try using a more dilute solution.
-
-
Problem: Poor recovery of the desired product.
-
Possible Cause: The desired product has high solubility in the chosen solvent even at low temperatures.
-
Solution: Try a solvent in which the desired product is less soluble. Consider using an anti-solvent to induce crystallization.
-
Logical Diagram for Solvent Selection in Fractional Crystallization
Caption: Decision-making process for selecting a suitable solvent for fractional crystallization.
FAQ 3: How can I monitor the purity of my this compound during the purification process?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent techniques for monitoring the progress of the purification.
Analytical HPLC Method (Suggested Starting Conditions)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Development and Troubleshooting:
-
Problem: Co-elution of the two isomers.
-
Possible Cause: The mobile phase composition is not optimal for separating these closely related isomers.
-
Solution:
-
Adjust the ratio of the organic modifier to the aqueous buffer.
-
Try a different organic modifier (e.g., methanol instead of acetonitrile).
-
Change the pH of the aqueous buffer.
-
Employ a shallow gradient elution profile.
-
-
-
Problem: Poor peak shape.
-
Possible Cause: The sample is not fully dissolved in the mobile phase, or there are secondary interactions with the stationary phase.
-
Solution: Ensure the sample is fully dissolved in the mobile phase before injection. Add a small amount of an organic solvent to the sample if necessary. Consider using a column with a different C18 packing material.
-
Thin-Layer Chromatography (TLC) (Suggested Starting Conditions)
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group. A good starting ratio would be 70:30:1 (Hexane:Ethyl Acetate:Acetic Acid). |
| Visualization | UV light (254 nm) |
Troubleshooting:
-
Problem: The spots for the two isomers are not well-separated (Rf values are too close).
-
Possible Cause: The polarity of the mobile phase is not optimal.
-
Solution: Adjust the ratio of the polar to non-polar solvent. Increasing the proportion of the non-polar solvent will generally decrease the Rf values and may improve separation.
-
-
Problem: The spots are streaking.
-
Possible Cause: The sample is too concentrated, or the carboxylic acid is interacting strongly with the silica gel.
-
Solution: Spot a more dilute sample. Ensure a small amount of acid is included in the mobile phase to suppress deprotonation of the carboxylic acid.
-
References
Troubleshooting low yield in amide bond formation with 5-Fluoro-2-nitrobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide bond formation with 5-Fluoro-2-nitrobenzoic acid, a substrate known for its electron-deficient nature which can present unique synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the most common causes?
Several factors can contribute to poor outcomes in amide coupling reactions involving this compound. The primary reasons often revolve around the electronic properties of the starting material and the specific reaction conditions employed.
-
Incomplete Carboxylic Acid Activation: Due to the electron-withdrawing effects of the fluorine and nitro groups, the carboxylic acid is highly deactivated. This makes its activation, the crucial first step in amide bond formation, more challenging. The chosen coupling reagent may be insufficiently reactive or used in inadequate amounts to achieve full activation.[1]
-
Deactivation of the Amine: While the carboxylic acid is electron-deficient, the amine coupling partner can be deactivated through protonation by the acidic starting material, rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky substituents on either the this compound or the amine can sterically hinder the approach of the nucleophilic amine to the activated carboxylic acid, leading to a sluggish or incomplete reaction.[1]
-
Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction's success. For electron-deficient substrates, these parameters need to be carefully optimized.[1]
Q2: How do I select the most appropriate coupling reagent for this compound?
The choice of coupling reagent is critical for activating this electron-deficient carboxylic acid. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are often the reagents of choice for challenging couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered and electron-deficient substrates.[2][3]
-
Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-soluble nature of its urea byproduct, which simplifies purification.[4] However, for a deactivated acid like this compound, EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance reactivity and suppress side reactions such as racemization.[1][5] Dicyclohexylcarbodiimide (DCC) is also effective, but the removal of the dicyclohexylurea (DCU) byproduct can be challenging due to its low solubility.[4]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent suitable for difficult couplings.
Q3: What are the recommended bases and solvents for this reaction?
-
Bases: A non-nucleophilic, sterically hindered base is generally preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice.[1][2] Triethylamine (TEA) can also be used. The base is crucial to neutralize any acid generated and to prevent the protonation of the amine.
-
Solvents: Anhydrous polar aprotic solvents are typically recommended. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.[1][2] Acetonitrile can also be effective.[5]
Q4: I am observing significant side product formation. How can I minimize this?
Side reactions can be a major contributor to low yields. Here are some strategies to mitigate them:
-
Racemization: If your amine is chiral, racemization can be a concern. Using additives like HOBt or OxymaPure can help to suppress this.[1] Running the reaction at a lower temperature can also be beneficial.
-
Guanidinium Byproduct Formation: With uronium/aminium reagents like HATU, the amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct. Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can minimize this.
-
Hydrolysis of the Activated Ester: As mentioned, ensuring strictly anhydrous conditions is paramount to prevent the hydrolysis of the active intermediate.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the amide bond formation with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of this compound. | • Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).• Switch to a more powerful coupling reagent like HATU or PyBOP.• Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] |
| Deactivated (protonated) amine. | • Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA are used. | |
| Steric hindrance. | • Increase the reaction temperature.• Consider converting the carboxylic acid to an acyl fluoride, which is a highly reactive intermediate suitable for hindered substrates.[6][7] | |
| Presence of water. | • Use anhydrous solvents and reagents.• Dry glassware thoroughly before use. | |
| Multiple Spots on TLC (Side Products) | Reaction with the coupling reagent. | • Pre-activate the carboxylic acid before adding the amine. |
| Racemization of chiral amines. | • Add HOBt or OxymaPure to the reaction mixture.• Lower the reaction temperature.[1] | |
| Difficulty in Product Isolation | Water-soluble product. | • Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form before extraction. |
| Byproduct from coupling reagent co-elutes with the product. | • If using EDC, perform an aqueous wash to remove the water-soluble urea byproduct.• If using DCC, the DCU byproduct is often insoluble and can be removed by filtration.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling via Acyl Fluoride Formation
This method is particularly useful for highly hindered or unreactive coupling partners.
-
Dissolve the this compound (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution containing the acyl fluoride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and monitor for completeness. Reaction times may be significantly longer for challenging couplings.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent/Additive | Base | Solvent | Typical Time (h) | Typical Temp (°C) | General Yield Range (%) | Notes |
| HATU | DIPEA | DMF | 12-24 | Room Temp | 70-95 | Highly effective for hindered and electron-deficient substrates.[2] |
| EDC/HOBt | DIPEA | DCM | 12-24 | 0 to Room Temp | 60-85 | Good general method; HOBt suppresses side reactions.[3] |
| DCC/DMAP | DIPEA | CH₂Cl₂ | 42 | 23 | ~50 | Yields can be moderate for electron-deficient systems; DCU byproduct removal can be problematic.[5] |
| Acyl Fluoride (via TFFH) | DIPEA | DCM | 12-24 | Room Temp | 80-95 | Excellent for sterically demanding and unreactive amines.[1][7] |
Visualizations
Caption: General workflow for amide bond formation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Optimizing catalyst and reaction conditions for 5-Fluoro-2-nitrobenzoic acid substitutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst and reaction conditions for substitutions on 5-Fluoro-2-nitrobenzoic acid. The primary reaction pathway discussed is Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide
This guide addresses common issues encountered during the substitution reactions of this compound, helping you diagnose and resolve problems to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inadequate Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. | Gradually increase the reaction temperature. For amination reactions, temperatures between 80-120°C, potentially under microwave irradiation, have been shown to be effective. Monitor reaction progress by TLC or LC-MS. |
| Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough under the current conditions. | If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity. | |
| Suboptimal Solvent Choice: Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. | Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[1] | |
| Catalyst Inactivity: If using a catalyst, it may have degraded or may not be suitable for the specific transformation. | For N-arylation reactions, consider palladium-based catalysts with specialized phosphine ligands (e.g., GPhos) which have shown good reactivity. For some aminations, catalyst-free methods under microwave irradiation can provide high yields. Ensure any solid catalysts have been properly stored and handled. | |
| Formation of Multiple Products (Side Reactions) | Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, especially in the presence of a strong base. | Switch to a non-reactive, polar aprotic solvent. |
| Di-substitution: If the nucleophile can react a second time with the product, di-substituted byproducts may form. | Use a stoichiometric amount of the nucleophile relative to the this compound to favor mono-substitution. | |
| Hydrolysis of Carboxylic Acid Derivatives: If the reaction is performed on an ester or amide of this compound, harsh basic or acidic conditions can lead to hydrolysis back to the carboxylic acid. | Use milder reaction conditions or protect the carboxylic acid group if it is not desired for it to participate in the reaction. | |
| Product is an Off-White or Brownish Color | Presence of Impurities: Residual starting materials, side products, or decomposition products can discolor the final product. | Purify the product using techniques such as recrystallization (ethanol is a common solvent) or column chromatography. Ensure the reaction is run under an inert atmosphere if any of the reagents are sensitive to oxidation. |
| Difficulty in Product Isolation | Product Solubility: The product may be soluble in the workup solvent, leading to low recovery. | Optimize the pH during workup to ensure the product precipitates. For products with a carboxylic acid group, acidification is often necessary. |
| Emulsion Formation during Extraction: High concentrations of salts or certain solvents can lead to the formation of emulsions. | Add brine to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction mechanism for substitutions on this compound?
A1: The most common mechanism is Nucleophilic Aromatic Substitution (SNAr). This is a two-step process where a nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate called a Meisenheimer complex. The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the ring for this type of reaction. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Q2: Why is fluorine a good leaving group in SNAr reactions with this compound?
A2: Contrary to SN1 and SN2 reactions, fluorine is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.
Q3: What are the best general-purpose solvents and bases for these reactions?
A3: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. For bases, inorganic carbonates like K₂CO₃ or Cs₂CO₃ are often effective and are mild enough to avoid unwanted side reactions. For less reactive nucleophiles, a stronger non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
Q4: Can I perform these substitutions without a catalyst?
A4: Yes, many SNAr reactions with this compound, especially with strong nucleophiles, can proceed without a catalyst, often with thermal or microwave heating. For example, catalyst-free microwave-assisted amination of similar chloro-nitrobenzoic acids has been shown to give high yields.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a general procedure for the N-arylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor or oil bath
-
Standard glassware for reaction and workup
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80-120 °C for 10-30 minutes. Alternatively, the mixture can be heated in an oil bath at the same temperature, though longer reaction times may be necessary.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and dry under vacuum.
-
If necessary, further purify the product by recrystallization from ethanol.
Protocol 2: General Procedure for Etherification with Phenols
This protocol outlines a general method for the synthesis of diaryl ethers from this compound and various phenols.
Materials:
-
This compound
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for reaction and workup
Procedure:
-
To a solution of the phenol (1.1 eq) in DMSO, add Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Catalyst and Condition Optimization
References
Identifying and minimizing side reactions of 5-Fluoro-2-nitrobenzoic acid with amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing side reactions during the amide coupling of 5-Fluoro-2-nitrobenzoic acid with primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and an amine?
The primary and desired reaction is an amide coupling, where the carboxylic acid group of this compound reacts with the amine to form an amide bond. This reaction typically requires a coupling agent to "activate" the carboxylic acid.
Q2: What is the most common and significant side reaction when reacting this compound with amines?
The most significant side reaction is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the amine acts as a nucleophile and displaces the fluorine atom on the aromatic ring. The presence of the electron-withdrawing nitro group ortho to the fluorine atom strongly activates the ring for this type of substitution.
Q3: What factors influence the competition between the desired amide coupling and the SNAr side reaction?
Several factors determine the ratio of the desired amide product to the SNAr byproduct:
-
Reaction Temperature: Higher temperatures tend to favor the SNAr reaction, which generally has a higher activation energy than the amide coupling.
-
Order of Reagent Addition: Pre-activating the carboxylic acid with a coupling agent before adding the amine is crucial to favor amidation.
-
Choice of Base: Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are preferred to minimize side reactions.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are generally used. The choice of solvent can influence reaction rates.
Q4: Can I completely avoid the SNAr side reaction?
While completely eliminating the SNAr side reaction can be challenging, it can be minimized to a negligible amount by carefully controlling the reaction conditions, particularly temperature and the order of reagent addition.
Troubleshooting Guides
Problem 1: Low yield of the desired amide product and presence of a major byproduct.
-
Possible Cause: The primary cause is often the competing SNAr side reaction. This is especially prevalent at elevated reaction temperatures.
-
Solution:
-
Lower the Reaction Temperature: Conduct the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture.
-
Pre-activate the Carboxylic Acid: Ensure the this compound is fully activated by the coupling reagent before the amine is introduced. A pre-activation time of 15-30 minutes at 0 °C is recommended.
-
Purification: The desired amide and the SNAr byproduct will have different polarities. They can typically be separated using column chromatography.
-
Problem 2: The reaction is sluggish or does not go to completion.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: Use a reliable coupling agent like HATU or a combination of EDC and HOBt. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.
-
-
Possible Cause 2: The amine is protonated and non-nucleophilic.
-
Solution: Use a non-nucleophilic base, such as DIPEA, to neutralize any acid and deprotonate the amine salt if it is used in that form.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: If either the amine or the carboxylic acid is sterically hindered, the reaction may require longer reaction times or the use of a more potent coupling reagent like HATU.
-
Data Presentation
Table 1: Representative Conditions for Amide Coupling of Substituted Fluoro-benzoic Acids
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Substituted Anilines | EDC, HOBt | DIPEA | DMF | 24 | RT | 60-85 |
| Benzylamines | HATU | DIPEA | DMF | 12 | RT | 70-95 |
| 2,6-Dimethylbenzylamine | HATU | DIPEA | DMF | 12 | RT | >95 |
| Morpholine | T3P | - | Ethyl Acetate | 12 | RT | Not Specified |
Note: Yields are illustrative and can vary based on the specific amine and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU to Minimize SNAr
This protocol is designed to favor the amide coupling over the SNAr side reaction.
-
Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base like DIPEA (2.0 equivalents) followed by the coupling reagent HATU (1.1 equivalents).
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired amide from any SNAr byproduct.
Mandatory Visualization
Caption: Competing pathways: Amidation vs. SNAr.
Common impurities in the nitration of 3-fluorobenzoic acid and their removal
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the nitration of 3-fluorobenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting advice to help you identify and resolve issues related to impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the expected products and major impurities from the nitration of 3-fluorobenzoic acid?
The nitration of 3-fluorobenzoic acid is a classic example of electrophilic aromatic substitution on a benzene ring with competing directing groups. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This results in the formation of a mixture of isomeric products.
The primary products and, therefore, the main isomeric impurities to expect are:
-
3-Fluoro-2-nitrobenzoic acid
-
3-Fluoro-4-nitrobenzoic acid
-
3-Fluoro-6-nitrobenzoic acid
Under forcing reaction conditions (e.g., high temperatures or prolonged reaction times), dinitration can also occur, leading to products such as 3-fluoro-2,6-dinitrobenzoic acid .[1] Unreacted starting material, 3-fluorobenzoic acid, may also be present if the reaction does not go to completion.
Q2: What is a typical experimental protocol for the nitration of 3-fluorobenzoic acid?
Experimental Protocol: Nitration of 3-Fluorobenzoic Acid (Adapted)
-
Preparation of the Nitrating Mixture: In a flask, combine concentrated sulfuric acid and concentrated nitric acid in a suitable ratio (e.g., a 1:1 or 2:1 molar ratio of H₂SO₄ to HNO₃). This mixture should be prepared in an ice bath to control the exothermic reaction and pre-chilled to 0-5°C.[2]
-
Reaction Setup: Dissolve 3-fluorobenzoic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the chilled nitrating mixture dropwise to the solution of 3-fluorobenzoic acid. It is crucial to maintain the reaction temperature below 10°C to minimize the formation of byproducts.[2]
-
Reaction Time: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10°C) for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product, a mixture of fluoronitrobenzoic acid isomers, will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be dried before proceeding with purification.
Q3: My nitration reaction is producing a very low yield. What are the possible causes?
Several factors can contribute to a low yield in this reaction:
-
Inadequate Nitrating Agent: Ensure that the nitric and sulfuric acids are of high concentration. The presence of excess water will quench the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Reaction Temperature Too Low: While low temperatures are necessary to control selectivity, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress to determine the optimal reaction time.
-
Losses During Work-up: Ensure that the product is fully precipitated during the quenching step and that losses during filtration and washing are minimized.
Q4: I am observing the formation of dinitrated products. How can I avoid this?
The formation of dinitrated byproducts is typically a result of harsh reaction conditions.[1] To minimize dinitration:
-
Control the Temperature: Strictly maintain a low reaction temperature, ideally between 0°C and 10°C.
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating mixture. A large excess of nitric acid can promote further nitration.
-
Reaction Time: Avoid excessively long reaction times, as this can lead to over-nitration once the desired mononitrated product is formed.
Troubleshooting Guide: Impurity Removal
The primary challenge after the synthesis is the separation of the isomeric fluoronitrobenzoic acids.
Issue: Difficulty in separating the isomeric mixture of fluoronitrobenzoic acids.
Solution 1: Fractional Crystallization
This technique exploits the differences in solubility of the isomers in a particular solvent system.[4][5]
-
Principle: The isomers will likely have slightly different polarities and crystal lattice energies, leading to variations in their solubility. By carefully selecting a solvent or a solvent mixture, it is possible to selectively crystallize one isomer while the others remain in the mother liquor.
-
Recommended Solvents to Screen:
-
General Protocol:
-
Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature. The least soluble isomer should crystallize out first.
-
If no crystals form, try seeding the solution with a pure crystal of one of the isomers or gently scratching the inside of the flask with a glass rod.
-
Further cooling in an ice bath can promote more complete crystallization.
-
Isolate the crystals by filtration.
-
The purity of the crystals and the composition of the mother liquor should be analyzed (e.g., by HPLC or melting point) to assess the efficiency of the separation. This process may need to be repeated to achieve the desired purity.
-
Solution 2: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations where fractional crystallization is not effective, preparative HPLC can be employed.[7]
-
Principle: This technique utilizes a high-resolution chromatography column to separate the isomers based on their differential interactions with the stationary phase.
-
Stationary Phase Selection:
-
Reversed-Phase (C18): This is a common starting point for separating organic molecules. A mobile phase of acetonitrile or methanol with acidified water is typically used.[8]
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These columns can offer unique selectivity for halogenated and aromatic compounds due to specific dipole-dipole and π-π interactions, which can be advantageous for separating fluorinated isomers.[9]
-
-
General Considerations:
-
Method Development: An analytical scale HPLC method must first be developed to achieve baseline separation of the isomers.
-
Scaling Up: The analytical method is then scaled up to a preparative scale by using a larger column and a higher flow rate.
-
Loading: Care must be taken not to overload the column, which would compromise the separation.
-
Fraction Collection: Fractions corresponding to each isomer are collected as they elute from the column.
-
Solvent Removal: The solvent is then removed from the collected fractions to yield the purified isomers.
-
Data Presentation
Table 1: Physicochemical Properties of 3-Fluorobenzoic Acid Nitration Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | - |
| 3-Fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 178-181 |
| 3-Fluoro-6-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 137-139 |
| 3-Fluoro-2,6-dinitrobenzoic acid | C₇H₃FN₂O₆ | 230.11 | - |
Visualizations
Diagram 1: Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of nitrated 3-fluorobenzoic acid.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. rcprocess.se [rcprocess.se]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 5-Fluoro-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The two main industrial synthesis routes are:
-
Nitration of 3-Fluorobenzoic Acid: This is a common method involving the electrophilic nitration of 3-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid.[1][2]
-
Oxidation of 5-Fluoro-2-nitrotoluene: This route involves the oxidation of the methyl group of 5-fluoro-2-nitrotoluene to a carboxylic acid.[3]
Q2: What are the major challenges encountered during the scale-up of this compound synthesis?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Control: The nitration of 3-fluorobenzoic acid is highly exothermic, posing a risk of thermal runaway if not managed properly.[4][5][6][7]
-
Isomer Formation and Control: The nitration process can lead to the formation of undesired isomers, primarily 3-fluoro-2-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid, which can be difficult to separate from the desired product.[1]
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in increased impurity formation and reduced yield.[8]
-
Product Isolation and Purification: Efficient crystallization and purification are crucial to achieve the desired product purity, which can be challenging at a larger scale.[9]
-
Safety: Handling large quantities of strong acids like nitric and sulfuric acid requires stringent safety protocols.[3][7]
Q3: What are the critical process parameters to control during the nitration of 3-fluorobenzoic acid?
A3: Precise control of the following parameters is essential:
-
Temperature: Maintaining a low reaction temperature (typically between -10°C and 35°C) is critical to control the exothermic reaction and minimize the formation of byproducts.[1][6]
-
Rate of Reagent Addition: Slow, controlled addition of the nitrating agent is crucial to manage heat generation.[6]
-
Molar Ratios of Reactants: The ratio of nitric acid and sulfuric acid to the 3-fluorobenzoic acid substrate affects the reaction rate and selectivity.[1]
-
Stirring Speed: Vigorous stirring is necessary to ensure efficient heat and mass transfer.[8]
-
Quenching Conditions: The method and temperature of quenching the reaction mixture can impact product precipitation and purity.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Significantly lower yield than expected. | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation. |
| Side Reactions: Formation of undesired isomers or oxidation of the starting material. | Optimize the reaction temperature; lower temperatures generally favor the desired product. Ensure slow and controlled addition of the nitrating agent.[6] | |
| Product Loss During Workup: The product may have some solubility in the quenching or washing solutions. | When quenching with water, ensure the product fully precipitates. Use cold water for washing the product to minimize solubility losses.[6] Consider adjusting the pH during workup to ensure the carboxylic acid is in its protonated, less soluble form. | |
| Poor Quality of Starting Materials: Impurities in the 3-fluorobenzoic acid can lead to side reactions. | Use high-purity starting materials. Verify the purity of the starting material by analytical methods before use. |
High Impurity Levels
| Symptom | Possible Cause | Suggested Solution |
| Presence of significant amounts of 3-fluoro-2-nitrobenzoic acid or other isomers. | High Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers.[1] | Maintain a lower reaction temperature, for example, between -10°C and +5°C, although this may increase the reaction time.[1] |
| Inadequate Mixing: Localized high concentrations of the nitrating agent can promote side reactions. | Ensure efficient and vigorous stirring throughout the reaction. For very large scale, consider the reactor design to avoid "dead zones".[8] | |
| Incorrect Stoichiometry: An inappropriate ratio of nitric acid to sulfuric acid can affect selectivity. | Optimize the composition of the nitrating mixture. A common ratio is between 1:1 and 2:1 of sulfuric acid to nitric acid.[6] | |
| Product is discolored (e.g., yellow or brown). | Oxidation of the starting material or product. | This can be caused by excessive reaction temperatures or a high concentration of nitric acid.[6] Ensure strict temperature control and consider adjusting the nitrating agent concentration. |
| Residual impurities from the reaction. | Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[10] |
Quantitative Data
Table 1: Influence of Nitration Temperature on Isomer Formation
| Nitration Temperature (°C) | 3-fluoro-2-nitrobenzoic acid content in reaction mixture (wt%) |
| +10 to +35 | 1.5 to 2.0 |
| -10 to +5 | 1.0 to 1.5 |
| Data sourced from patent EP0751115B1.[1] |
Table 2: Typical Yield and Purity Data
| Synthesis Route | Scale | Yield (%) | Purity (%) | Key Impurities |
| Nitration of 3-fluorobenzoic acid | Lab Scale | ~86 | >99 | 3-fluoro-2-nitrobenzoic acid (<0.2%) |
| Nitration of 3-fluorobenzoic acid | Pilot Scale | >85 | >98 | 3-fluoro-2-nitrobenzoic acid (<0.4%) |
| Data compiled from patent EP0751115B1.[1] |
Experimental Protocols
Key Experiment: Scale-Up Nitration of 3-Fluorobenzoic Acid
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific equipment and safety procedures.
Materials:
-
3-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (99%) or Concentrated Nitric Acid (65-70%)
-
Ice
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system for the reactor jacket
-
Quenching vessel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the jacketed reactor with concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to the desired starting temperature, typically between 0°C and 10°C, using the cooling system.
-
Substrate Addition: Slowly add 3-fluorobenzoic acid to the cooled sulfuric acid with continuous, vigorous stirring. Ensure the temperature does not rise significantly during the addition.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding the required amount of nitric acid to concentrated sulfuric acid, while cooling to maintain a low temperature.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the reactor containing the 3-fluorobenzoic acid solution. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range (e.g., 5-15°C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by taking samples and analyzing them by HPLC until the desired conversion is achieved.
-
Quenching: Prepare a quenching vessel with a mixture of ice and water. Once the reaction is complete, carefully transfer the reaction mixture to the quenching vessel with vigorous stirring. The this compound will precipitate.
-
Isolation: Isolate the precipitated product by filtration.
-
Washing: Wash the filter cake with cold water to remove residual acids.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Visualizations
Caption: Troubleshooting workflow for the scale-up synthesis of this compound.
Caption: Logical diagram for managing exothermic reactions during nitration.
References
- 1. EP0751115B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 320-98-9 [chemicalbook.com]
- 3. This compound 98 320-98-9 [sigmaaldrich.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing byproduct formation in quinazolinone synthesis using 5-Fluoro-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quinazolinone derivatives using 5-Fluoro-2-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Synthesis and Byproduct Formation
Question: What is the general synthetic route for preparing 6-fluoroquinazolin-4(3H)-one from this compound, and what are the expected byproducts?
Answer: The synthesis is typically a two-step process. First, the nitro group of this compound is reduced to an amine to form 2-amino-5-fluorobenzoic acid. This intermediate is then cyclized with a formylating agent, such as formamide, to yield the final 6-fluoroquinazolin-4(3H)-one.
Common byproducts can arise at each stage:
-
During Reduction: Incomplete reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, or azoxy species.
-
During Cyclization: The primary byproducts are typically unreacted 2-amino-5-fluorobenzoic acid and the acyclic intermediate, N-formyl-2-amino-5-fluorobenzamide, resulting from incomplete cyclization. Other potential side products can include dimers or polymers, especially at high concentrations.
2. Troubleshooting the Reduction Step
Question: My reduction of this compound is incomplete or yielding significant byproducts. How can I optimize this step?
Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical for a clean and complete conversion. Stannous chloride (SnCl₂) in an acidic medium is a frequently used method.
Possible Causes & Solutions:
-
Insufficient Reducing Agent: Ensure at least 3 molar equivalents of SnCl₂ are used per mole of the nitro compound.
-
Suboptimal Temperature: The reaction may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.
-
Improper pH: The reduction with SnCl₂ is typically carried out in an acidic environment, often with concentrated hydrochloric acid. Ensure the reaction medium remains acidic throughout the process.
-
Workup Issues: After the reaction, the tin salts need to be carefully removed. Quenching the reaction and adjusting the pH to be basic can precipitate tin oxides, which can be difficult to filter. Thorough washing of the product is essential.[1]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Reducing Agent | SnCl₂ (2 eq.) | SnCl₂ (3-4 eq.) | Complete reduction of the nitro group. |
| Temperature | Room Temperature | 60-70 °C | Faster reaction rate and improved conversion. |
| Solvent | Ethanol | Ethanol / Conc. HCl | Ensures acidic conditions for efficient reduction. |
| Reaction Time | 2 hours | 4-6 hours (monitored by TLC) | Minimizes unreacted starting material. |
3. Troubleshooting the Cyclization Step
Question: I am observing a low yield of 6-fluoroquinazolin-4(3H)-one and a significant amount of an intermediate byproduct during the cyclization step. How can I improve the yield of the desired product?
Answer: A low yield in the cyclization of 2-amino-5-fluorobenzoic acid is often due to incomplete ring closure, leading to the accumulation of the N-formyl-2-amino-5-fluorobenzamide intermediate. High temperatures are generally required to drive the dehydration and subsequent cyclization.
Possible Causes & Solutions:
-
Insufficient Temperature: The cyclization with formamide typically requires high temperatures, often in the range of 150-170 °C, to overcome the activation energy for the intramolecular condensation and dehydration.[2]
-
Short Reaction Time: Ensure the reaction is heated for a sufficient duration to allow for complete cyclization. Monitoring the disappearance of the intermediate by TLC is recommended.
-
Excess Formamide: While formamide acts as both a reagent and a solvent, an insufficient amount may not effectively facilitate the reaction.
-
Product Precipitation: The product should precipitate upon cooling and addition of water. If the product remains in solution, it may indicate an issue with the workup procedure. Ensure the addition of a sufficient volume of cold water to induce precipitation.[2]
| Parameter | Condition A (Incomplete Cyclization) | Condition B (Optimized Cyclization) | Expected Outcome |
| Temperature | 120 °C | 160-170 °C | Promotes the dehydration and ring closure to the quinazolinone.[2] |
| Reaction Time | 2 hours | 4 hours | Drives the reaction to completion, consuming the acyclic intermediate.[2] |
| Workup | Addition of room temperature water | Slow addition of ice-cold water with stirring | Maximizes the precipitation of the final product.[2] |
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes a general method for the reduction of the nitro group using stannous chloride.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of NaOH to a pH of 8-9. This will precipitate tin salts.
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
Collect the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-5-fluorobenzoic acid.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of 6-Fluoroquinazolin-4(3H)-one
This protocol is adapted from the synthesis of 6-nitroquinazolin-4(3H)-one and is expected to be effective for the fluoro-substituted analog.[2]
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Formamide
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-amino-5-fluorobenzoic acid and an excess of formamide.
-
Heat the reaction mixture with stirring to 160-170 °C and maintain this temperature for 4 hours.[2] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to approximately 100 °C.
-
Slowly pour a sufficient volume of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.[2]
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid to obtain 6-fluoroquinazolin-4(3H)-one. The crude product can be further purified by recrystallization from ethanol.[2]
Visualizations
Caption: General synthetic pathway for 6-fluoroquinazolin-4(3H)-one.
Caption: Troubleshooting workflow for low yield in quinazolinone synthesis.
References
Technical Support Center: Purification of 5-Fluoro-2-nitrobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities arise from the nitration of 3-fluorobenzoic acid. These include positional isomers, primarily 3-fluoro-2-nitro-benzoic acid and potentially 3-fluoro-4-nitro-benzoic acid.[1] Residual starting materials and side-reaction products can also be present. For derivatives, impurities may include unreacted starting materials and byproducts from subsequent reaction steps.
Q2: My purified this compound appears discolored (yellowish or brownish). What is the likely cause and how can I resolve it?
A2: Discoloration is typically due to trace amounts of nitrated byproducts or residual starting materials.[2][3] Purification through recrystallization is an effective method to remove these colored impurities. In some cases, treatment with activated charcoal during the recrystallization process can help adsorb colored impurities, though it should be used judiciously as it may also adsorb the desired product.[2][3]
Q3: What are the recommended analytical techniques for assessing the purity of this compound derivatives?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and robust method for determining the purity of fluoronitrobenzoic acid derivatives.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities, though derivatization to a more volatile ester may be necessary for the acidic compound.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for structural elucidation and can be used quantitatively (qNMR) for purity assessment without the need for a specific reference standard.[4][6]
Q4: I am experiencing low yield after the purification process. What are the potential causes and solutions?
A4: Low recovery can be attributed to several factors during purification. If using precipitation and washing, excessive washing can lead to the loss of the desired product as 5-fluoro-2-nitro-benzoic acid has some solubility in the wash water.[1] During recrystallization, using too much solvent, incomplete precipitation (insufficient cooling), or premature crystallization during hot filtration can all contribute to lower yields.[7] Optimizing the amount of washing solvent and ensuring complete crystallization by allowing sufficient time at a low temperature can help improve the yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Inefficient removal of isomeric impurities. | Optimize the purification protocol. A patent suggests that the amount of water used for washing the precipitated product directly impacts purity; more washes lead to higher purity but lower yield.[1] Consider multiple recrystallization steps if isomers persist. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the reaction has gone to completion before starting the purification process. | |
| Product "oiling out" instead of crystallizing | The solution is supersaturated above the melting point of the impure compound. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Using an insulated container can help moderate the cooling rate.[3] |
| High concentration of impurities. | Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.[7] | |
| Difficulty inducing crystallization | Solution is not sufficiently saturated or nucleation is inhibited. | If crystals do not form upon cooling, try scratching the inside of the flask at the solution's surface with a glass rod. Adding a seed crystal of the pure compound can also initiate crystallization.[3] You may also need to reduce the solvent volume by evaporation to increase the concentration.[3] |
| Poor peak shape in HPLC analysis (tailing or fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH with a suitable buffer to ensure the carboxylic acid is in a single protonation state.[6] |
| Column overload. | Reduce the sample concentration or the injection volume.[6] |
Quantitative Data Summary
The following table summarizes the impact of purification parameters on the yield and purity of this compound as described in a patented process.[1]
| Parameter | Value | Resulting Purity (% of 3-fluoro-2-nitro-benzoic acid impurity) | Yield (%) |
| Nitration Temperature | +10 to +35 °C | 1.5 to 2.0 | - |
| -10 to +5 °C | 1.0 to 1.5 | - | |
| Washing | 3 washes with 2 L of water | 0.17 | 86.3 |
| General Process | Optimized washing | < 0.4 (often < 0.2) | > 85 |
| With wash water recycling | - | > 90 |
Experimental Protocols
Purification by Precipitation and Washing
This protocol is based on a patented procedure for the purification of this compound after its synthesis via nitration of 3-fluorobenzoic acid.[1]
-
Quenching the Reaction: After the nitration reaction is complete, the reaction mixture is carefully poured into 7.5 to 15 parts by weight of water, relative to the initial amount of 3-fluorobenzoic acid used.
-
Precipitation: The product precipitates out of the aqueous solution upon cooling to room temperature.
-
Filtration: The solid precipitate is collected by filtration.
-
Washing: The filtered solid is washed with water to remove adhering acid and the more soluble 3-fluoro-2-nitro-benzoic acid isomer. The amount of wash water is critical; increasing the volume of wash water increases purity but decreases the overall yield. For example, washing the filtered solid three times with 2 liters of water resulted in a product with 0.17% of the 3-fluoro-2-nitro-benzoic acid impurity and a yield of 86.3%.[1]
-
Drying: The purified product is dried to remove residual water.
General Recrystallization Procedure
This is a general protocol for recrystallization that can be adapted for this compound derivatives.
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol-water) where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 5-Fluoro-2-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the nucleophilic aromatic substitution (SNAr) of 5-fluoro-2-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your solvent choice and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the SNAr of this compound.
Q1: My reaction is not proceeding to completion or the yield is very low. What are the likely causes and solutions?
A1: Low conversion or yield can stem from several factors. Consider the following troubleshooting steps:
-
Solvent Choice: The choice of solvent is critical for SNAr reactions. These reactions proceed through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by polar aprotic solvents.
-
Insufficient Temperature: SNAr reactions often require heating to proceed at a reasonable rate.
-
Recommendation: Gradually increase the reaction temperature, for instance, from room temperature up to 80-100 °C, while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[1]
-
-
Base Incompatibility: The choice and amount of base are crucial, especially with the acidic carboxylic acid group present.
-
Recommendation: A common strategy is to use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the HF byproduct and facilitate the reaction.[1] Using at least two equivalents of the nucleophile or one equivalent of the nucleophile and one equivalent of a non-nucleophilic base is a good starting point.
-
-
Nucleophile Reactivity: The nucleophilicity of your chosen reagent may be insufficient.
-
Recommendation: If possible, consider using a stronger or less sterically hindered nucleophile. For alcohol or phenol nucleophiles, pre-treating with a strong base like NaH or t-BuOK to generate the more nucleophilic alkoxide or phenoxide is recommended.[1]
-
Q2: Do I need to protect the carboxylic acid group on this compound before the SNAr reaction?
A2: Not necessarily. The carboxylic acid group is deprotonated by a basic nucleophile or an added base, forming a carboxylate. This deprotonation can sometimes slow the reaction due to increased electron density on the ring. However, for many nucleophiles, the reaction proceeds without protection.[3]
-
Recommendation: Attempt the reaction without protection first. If you observe low yields or side reactions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester), which can be hydrolyzed post-substitution.
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A3: Byproduct formation is often related to harsh reaction conditions or competing reaction pathways.
-
Temperature Control: High temperatures can lead to decomposition or side reactions.
-
Recommendation: As mentioned in A1, optimize the temperature by starting low and gradually increasing it.
-
-
Reaction Time: Prolonged reaction times can also lead to the formation of side products.
-
Recommendation: Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Atmosphere: The nitroaromatic ring can be sensitive to oxidation.
-
Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored impurities.
-
Q4: The purified product is discolored (e.g., brown or dark yellow). How can I obtain a purer, lighter-colored product?
A4: Discoloration is often due to residual colored impurities or oxidation byproducts.
-
Activated Charcoal: This is a common method for removing colored impurities.
-
Recommendation: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. Hot filter the solution to remove the charcoal before allowing the solution to cool for crystallization.[2]
-
-
Recrystallization Solvent System: The choice of solvent for recrystallization is key.
-
Recommendation: For polar compounds like substituted nitrobenzoic acids, a mixed solvent system such as ethanol/water is often effective.[2] The product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Q5: Is there a risk of decarboxylation under my reaction conditions?
A5: While decarboxylation of some aromatic carboxylic acids can occur at high temperatures, it is generally not a major concern for this compound under typical SNAr conditions (e.g., below 120 °C). The presence of the electron-withdrawing nitro group can influence the stability of the carboxylate.
-
Recommendation: If you suspect decarboxylation (e.g., by identifying the corresponding nitro-aniline/ether/thioether byproduct), try to run the reaction at a lower temperature for a longer duration.
Data on Solvent Effects in SNAr Reactions
Table 1: Illustrative Solvent and Base Combinations for SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) |
| Morpholine | K₂CO₃ | DMF | RT - 100 |
| Piperidine | Et₃N | DMSO | RT - 100 |
| Benzylamine | K₂CO₃ | DMF | 50 - 100 |
Table 2: Illustrative Solvent and Base Combinations for SNAr with Alcohol/Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) |
| Methanol | NaH | THF | 60 - 80 |
| Phenol | t-BuOK | DMF | 60 - 80 |
Experimental Protocols
The following are generalized protocols for the SNAr of this compound. Optimization for specific nucleophiles is recommended.
Protocol 1: Reaction with Primary and Secondary Amines
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents if using 1.1 eq of amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 2.2 eq) to the solution. If using 1.1 eq of the amine, add the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which may cause the product to precipitate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Reaction with Phenol Nucleophiles
Materials:
-
This compound
-
Phenol nucleophile (1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add NaH or t-BuOK (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the SNAr of this compound.
Caption: A typical experimental workflow for SNAr.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
A Comparative Guide to 5-Fluoro-2-nitrobenzoic Acid and 2-Chloro-5-nitrobenzoic Acid in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents and functional materials, the strategic selection of building blocks is paramount. Halogenated nitroaromatic compounds are key intermediates, prized for their ability to undergo nucleophilic aromatic substitution (SNAr), a powerful tool for forging carbon-heteroatom bonds. This guide provides an in-depth comparison of two such building blocks: 5-Fluoro-2-nitrobenzoic acid and 2-Chloro-5-nitrobenzoic acid , focusing on their relative reactivity in SNAr reactions, supported by established chemical principles and analogous experimental data.
Introduction to SNAr Reactivity
Nucleophilic aromatic substitution is a stepwise addition-elimination process. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of an SNAr reaction is primarily governed by the stability of the Meisenheimer complex. This stability is enhanced by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group.
A crucial factor influencing the reaction rate is the nature of the leaving group. In the context of SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The higher reactivity of fluorine in SNAr is attributed to its high electronegativity, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The formation of the Meisenheimer complex is the rate-determining step, and the strength of the carbon-halogen bond, which is greatest for fluorine, has a lesser impact on the overall reaction rate.
Reactivity Comparison: this compound vs. 2-Chloro-5-nitrobenzoic acid
Both this compound and 2-chloro-5-nitrobenzoic acid are activated towards SNAr by the presence of a nitro group. However, their substitution patterns lead to different activation levels.
-
In This compound , the fluorine leaving group is in the meta position relative to the activating nitro group.
-
In 2-chloro-5-nitrobenzoic acid , the chlorine leaving group is in the ortho position to the activating nitro group.
The ortho and para positions allow for direct resonance stabilization of the negative charge of the Meisenheimer complex by the nitro group. The meta position offers only inductive stabilization, which is less effective. Consequently, the ortho-disposed chloro-compound is electronically more activated than the meta-disposed fluoro-compound.
However, the "element effect" (F > Cl) in SNAr is a very strong determinant of reactivity. The high electronegativity of fluorine makes the carbon atom it is attached to significantly more electrophilic, accelerating the rate-determining nucleophilic attack. In most cases, this effect is dominant.
Quantitative Data from Analogous Systems
To illustrate the expected difference in reactivity, the following table presents kinetic data for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with various nucleophiles. These substrates are structurally similar to the title compounds and serve as excellent models for their SNAr reactivity.
| Substrate | Nucleophile | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] | Relative Rate (k_F / k_Cl) |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | 5.3 x 10⁻⁴ | \multirow{2}{}{~33} |
| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | 1.6 x 10⁻⁵ | |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 4.2 | \multirow{2}{}{~191} |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Benzene | 2.2 x 10⁻² |
This data is compiled from various sources and is intended for comparative purposes. Absolute values can vary with reaction conditions.
The data clearly indicates that the fluoro-substituted nitroarene is significantly more reactive than its chloro-analogue, with rate enhancements of one to two orders of magnitude. This strongly suggests that This compound is expected to be more reactive in SNAr reactions than 2-chloro-5-nitrobenzoic acid , despite the less favorable positioning of the nitro group in the former.
Experimental Protocols
The following is a general, representative protocol for a comparative study of the SNAr reaction of this compound and 2-chloro-5-nitrobenzoic acid with an amine nucleophile, such as piperidine. This protocol can be adapted for other nucleophiles and reaction conditions.
Objective: To compare the reaction yield of 5-(piperidin-1-yl)-2-nitrobenzoic acid and 2-(piperidin-1-yl)-5-nitrobenzoic acid under identical reaction conditions.
Materials:
-
This compound
-
2-Chloro-5-nitrobenzoic acid
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 mmol, 1.0 eq) to one flask and 2-chloro-5-nitrobenzoic acid (1.0 mmol, 1.0 eq) to the other.
-
To each flask, add potassium carbonate (2.5 mmol, 2.5 eq) and anhydrous DMF (10 mL).
-
Stir the mixtures at room temperature for 10 minutes to ensure dissolution of the starting materials.
-
To each flask, add piperidine (1.2 mmol, 1.2 eq) dropwise via a syringe.
-
Reaction: Heat both reaction mixtures to 80°C using a pre-heated oil bath and monitor the progress of the reactions by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After a set reaction time (e.g., 4 hours, or until the starting material is consumed in the faster reaction as indicated by TLC), cool the reaction mixtures to room temperature.
-
Work-up: Pour each reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers for each reaction and wash with 1 M HCl (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Purify the crude products by column chromatography on silica gel to obtain the pure substituted nitrobenzoic acids.
-
Determine the mass of the purified products and calculate the percentage yield for each reaction.
Expected Outcome: The reaction with this compound is expected to proceed faster and give a higher yield of the corresponding product compared to the reaction with 2-chloro-5-nitrobenzoic acid under identical conditions.
Visualizing the SNAr Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and processes discussed in this guide.
Spectroscopic comparison of 5-Fluoro-2-nitrobenzoic acid and its isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can drastically alter a molecule's chemical, physical, and biological properties. This guide provides an objective spectroscopic comparison of 5-Fluoro-2-nitrobenzoic acid and its common isomers, presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation.
Comparative Spectroscopic Data
The distinct electronic environments created by the varying placements of the fluoro, nitro, and carboxylic acid groups on the benzene ring give rise to unique spectral fingerprints for each isomer. The data summarized below highlights these critical differences.
| Isomer | ¹H NMR (δ, ppm in DMSO-d6) | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 8.17 (dd, 1H), 7.74 (ddd, 1H), 7.66 (dd, 1H)[1] | ~3100-2500 (Broad, O-H stretch), ~1700 (C=O stretch), ~1530 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch)[2][3] | Molecular Ion [M]⁺: 185.01[4][5] |
| 2-Fluoro-5-nitrobenzoic acid | Data available, typically showing complex splitting patterns due to fluorine-proton coupling.[6] | Similar to other isomers with characteristic O-H, C=O, and N-O stretches.[6] | Molecular Ion [M]⁺: 185.01[4][5] |
| 4-Fluoro-2-nitrobenzoic acid | Specific shifts depend on coupling, but will differ from other isomers. | Similar to other isomers with characteristic O-H, C=O, and N-O stretches.[7] | Molecular Ion [M]⁺: 185.01[4][5] |
| 4-Fluoro-3-nitrobenzoic acid | Data available, with unique chemical shifts for the three aromatic protons.[8] | Characteristic absorptions for O-H, C=O, and N-O groups are present.[4] | Molecular Ion [M]⁺: 185.01[4] |
| 2-Fluoro-6-nitrobenzoic acid | Aromatic protons will show distinct shifts due to proximity to all three functional groups. | Characteristic absorptions for O-H, C=O, and N-O groups are present. | Molecular Ion [M]⁺: 185[5] |
Note: NMR chemical shifts and IR absorption frequencies can vary slightly based on solvent, concentration, and instrument.
Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the fluoro-nitrobenzoic acid isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[1][9]
-
Data Acquisition: Standard proton NMR spectra were acquired with a sufficient number of scans to ensure a high signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Spectra were obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly onto the ATR crystal (e.g., diamond).[3] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[2]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used for analysis.[2][3]
-
Data Acquisition: The spectrum was recorded in the mid-IR region (typically 4000–400 cm⁻¹). A background spectrum was collected and automatically subtracted from the sample spectrum. Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were introduced into the mass spectrometer via a Gas Chromatography (GC) system, which allows for separation and analysis of the compound.
-
Instrumentation: Electron Ionization (EI) mass spectra were recorded on a GC/MS system, typically with an ionization energy of 70 eV.[10]
-
Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragmentation products. The spectrum helps confirm the molecular weight of the isomers (185.11 g/mol ).[11][12]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of fluoro-nitrobenzoic acid isomers.
Caption: Logical workflow for isomer identification.
References
- 1. This compound | 320-98-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H4FNO4 | CID 2737420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-nitrobenzoic acid [webbook.nist.gov]
- 5. 2-Fluoro-6-nitrobenzoic acid | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]
- 7. 4-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 2737416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound 98 320-98-9 [sigmaaldrich.com]
Comparative yield analysis of different synthetic routes to 5-Fluoro-2-nitrobenzoic acid
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 5-Fluoro-2-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of three distinct synthetic routes to this compound, with a focus on yield, reaction conditions, and detailed experimental protocols.
Comparative Yield Analysis
The following table summarizes the key performance indicators for the three synthetic routes, offering a clear comparison of their reported yields.
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield (%) |
| Route 1: Nitration of 3-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 100% H₂SO₄, 100% HNO₃ | 85 - 90+ |
| Route 2: Nucleophilic Fluorination | 5-Nitro-1-aryl-1,2-benziodoxol-3-(1H)-one | Cesium Fluoride (CsF) | 89 |
| Route 3: Oxidation of 3-Fluoro-6-nitrotoluene | 3-Fluoro-6-nitrotoluene | Sodium Dichromate (Na₂Cr₂O₇), H₂SO₄ | 82 - 86 |
Experimental Workflow Overview
The following diagram illustrates the general workflows for the three synthetic routes.
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
Route 1: Nitration of 3-Fluorobenzoic Acid
This method involves the direct nitration of 3-fluorobenzoic acid and is characterized by high yields and the use of common nitrating agents.
Procedure:
-
In a suitable reaction vessel, 841 g of 3-fluorobenzoic acid is dissolved in 3261 g of 100% sulfuric acid, and the mixture is cooled to +10°C.
-
A nitrating mixture consisting of 1147 g of 67% by weight 100% sulfuric acid and 33% by weight 100% nitric acid is added to the cooled solution.
-
The reaction is allowed to proceed to completion.
-
The reaction mixture is then poured into 10 liters of water and cooled to room temperature, causing the product to precipitate.
-
The precipitate is filtered and washed with water to yield 957.8 g of this compound.
This process generally results in a yield of over 85%, which can be increased to over 90% by recycling the wash water.[1] A specific example of this procedure yielded 86.3% of the final product.[1]
Route 2: Nucleophilic Fluorination of a Substituted Benziodoxole
This modern approach utilizes a nucleophilic fluorination reaction on a pre-functionalized benziodoxole precursor.
General Procedure:
-
A 5-nitro-substituted 1-aryl-1,2-benziodoxol-3-(1H)-one is used as the starting material.
-
The fluorination is achieved by reacting the benziodoxole with a fluoride source, such as Cesium Fluoride (CsF).
-
The reaction is typically carried out in a suitable solvent, and the conditions are optimized to achieve high conversion.
-
Work-up and purification of the reaction mixture yield 2-fluoro-5-nitrobenzoic acid.
This method has been reported to produce 2-fluoro-5-nitrobenzoic acid in an 89% yield.[2]
Route 3: Oxidation of 3-Fluoro-6-nitrotoluene
This route involves the oxidation of the methyl group of 3-fluoro-6-nitrotoluene to a carboxylic acid. The following protocol is based on the well-established oxidation of p-nitrotoluene.
Procedure:
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer, 680 g (2.3 moles) of sodium dichromate and 1500 mL of water are combined.
-
To this mixture, 230 g (equivalent moles for 3-fluoro-6-nitrotoluene) of 3-fluoro-6-nitrotoluene is added.
-
While stirring, 1700 g of concentrated sulfuric acid is slowly added over approximately 30 minutes. The exothermic reaction will initiate the oxidation.
-
After the addition of sulfuric acid is complete and the initial reaction subsides, the mixture is gently boiled for about 30 minutes.
-
The reaction mixture is cooled, and 2 liters of water are added.
-
The crude product is collected by filtration and washed with water.
-
To remove chromium salts, the crude product is warmed with 1 liter of 5% sulfuric acid, cooled, and filtered again.
-
The purified product is dissolved in a 5% sodium hydroxide solution, filtered to remove any remaining impurities, and the filtrate is acidified with dilute sulfuric acid to precipitate the this compound.
-
The final product is collected by suction filtration, washed thoroughly with water, and dried.
This oxidation method, when applied to p-nitrotoluene, yields 82-86% of p-nitrobenzoic acid.[1][3] A similar yield is expected for the oxidation of 3-fluoro-6-nitrotoluene. Other modern, more environmentally friendly oxidation methods using air as the oxidant in the presence of catalysts like manganese dioxide and N-hydroxyphthalimide have also been reported with yields up to 89%.[1]
References
Validation of HPLC methods for the purity assessment of 5-Fluoro-2-nitrobenzoic acid
A Comparative Guide to HPLC Method Validation for the Purity Assessment of 5-Fluoro-2-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC methods for the purity assessment of this compound, supported by experimental data and detailed protocols for method validation.
Principle of HPLC for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of aromatic carboxylic acids.[1] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[2] By adjusting the mobile phase composition, pH, and other chromatographic parameters, a high degree of separation can be achieved, allowing for the accurate quantification of the main component and any impurities.
Comparison of Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity and impurity profiling. The following table compares HPLC with other relevant methods.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[3] | Quantitative purity (% area), detection, and quantification of non-volatile impurities.[4] | High resolution, sensitivity, and specificity for impurity profiling.[5] | Requires a reference standard for absolute quantification and is more expensive in terms of instrumentation and solvents.[4] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis times.[2][6] | Similar to HPLC but with improved peak resolution and reduced run times. | Faster analysis, higher throughput, and better resolution than conventional HPLC.[2] | Higher backpressure requires specialized instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[5][6] | Provides molecular weight information and structural details of unknown impurities.[7] | Enables the identification of unknown impurities and co-eluting peaks.[3] | Higher cost and complexity compared to HPLC with UV detection. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[7] | Detection and quantification of volatile organic impurities, such as residual solvents.[3] | Highly sensitive for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which can add complexity.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[6] | Provides unambiguous structure elucidation of impurities.[2] | The most powerful technique for structural characterization.[5] | Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity detection. |
Experimental Protocol: A Validated RP-HPLC Method
While a specific validated method for this compound is not publicly available, the following protocol is adapted from a validated method for the structurally similar compound, 5-Methyl-2-nitrobenzoic acid, and represents a robust starting point.[8]
1. Apparatus and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The final mobile phase is a gradient mixture of this acidified water (Solvent A) and acetonitrile (Solvent B).
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile (B) and 0.1% Phosphoric Acid in Water (A) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
HPLC Method Validation Parameters
According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method should include the following parameters.[9][10]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be pure and free from interference from impurities, degradation products, and placebo components. Peak purity should be confirmed using a photodiode array (PDA) detector.[9] | To ensure that the signal measured is from the analyte of interest.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.[11] | To demonstrate a proportional relationship between the analyte concentration and the detector response.[12] |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).[11][13] | To determine the closeness of the measured value to the true value. |
| Precision | ||
| - Repeatability (Intra-day) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.[9][11] | To assess the precision under the same operating conditions over a short interval of time.[10] |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% when the assay is performed by different analysts on different days and with different equipment. | To demonstrate the reliability of the method under typical laboratory variations. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1.[12] | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of 10:1.[12] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2), flow rate (±10%), and column temperature (±5°C). The system suitability parameters should still be met.[9] | To evaluate the reliability of the method during normal use. |
Visualizations
Caption: Workflow for HPLC method validation.
Caption: Comparison of analytical methods for purity assessment.
References
- 1. PlumX [plu.mx]
- 2. tandfonline.com [tandfonline.com]
- 3. soeagra.com [soeagra.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. benchchem.com [benchchem.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. jetir.org [jetir.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmtech.com [pharmtech.com]
Head-to-head comparison of catalysts for reactions involving 5-Fluoro-2-nitrobenzoic acid
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key pharmaceutical intermediates is paramount. One such critical transformation is the reduction of 5-Fluoro-2-nitrobenzoic acid to 2-amino-5-fluorobenzoic acid, a vital building block in the creation of various therapeutic agents. The choice of catalyst for this reaction significantly impacts yield, purity, and overall process efficiency. This guide provides an objective, data-driven comparison of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney® Nickel—for this important chemical conversion.
The primary reaction discussed is the catalytic hydrogenation of the nitro group in this compound to an amino group, yielding 2-amino-5-fluorobenzoic acid. This process is a cornerstone for the synthesis of numerous pharmaceuticals. The selection of an appropriate catalyst is crucial for achieving high yields and selectivity, minimizing side reactions, and ensuring a cost-effective and scalable process.
Performance Comparison of Catalysts
The following table summarizes the performance of Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney® Nickel in the catalytic hydrogenation of nitroaromatic compounds. While direct comparative studies on this compound under identical conditions are limited in publicly available literature, the data presented for analogous substrates provide a strong basis for catalyst selection.
| Catalyst | Support | Substrate | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| 5% Pd/C | Carbon | 2-Ethylnitrobenzene | 40 - 100 | 1 - 40 | 1 - 5 | >99 | >98 | General Literature |
| 5% Pt/C | Carbon | 2-Ethylnitrobenzene | 25 - 100 | 1 - 40 | 1 - 6 | >99 | High | General Literature |
| Raney® Ni | - | 2-Ethylnitrobenzene | 20 - 140 | Ambient - 20 | 2 - 3 | >95 | >99 | General Literature |
Note: The data presented is compiled from studies on various nitroarenes, including substituted nitrobenzoates. The performance of these catalysts may vary for the specific target substrate, this compound.
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C): Pd/C is a widely utilized and highly effective catalyst for the hydrogenation of nitroarenes. It generally offers excellent conversion rates and high selectivity towards the corresponding aniline under mild conditions. For the reduction of substituted nitroaromatics, Pd/C is often the catalyst of choice due to its reliability and efficiency.
Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is also a very active catalyst for the reduction of nitro groups. In some cases, it can be more active than Pd/C, potentially allowing for lower catalyst loading or milder reaction conditions. However, it can sometimes be less selective, leading to the reduction of other functional groups if present.
Raney® Nickel: Raney® Nickel is a cost-effective alternative to precious metal catalysts. It is known for its high activity in nitro group reductions. A key advantage of Raney® Nickel is its lower propensity to cause dehalogenation, which can be a concern with substrates containing halogen substituents, although this is less of an issue with the relatively stable C-F bond. Caution is required when handling Raney® Nickel as it can be pyrophoric.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for catalytic hydrogenation.
Experimental Protocols
Below are generalized protocols for the catalytic reduction of this compound based on common laboratory practices. Safety Precaution: Catalytic hydrogenation should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Raney® Nickel is pyrophoric and requires careful handling.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-5-fluorobenzoic acid.
-
The crude product can be purified by recrystallization.
Protocol 2: Reduction using Platinum on Carbon (Pt/C)
The procedure for using Pt/C is very similar to that for Pd/C.
Materials and Equipment:
-
Same as for the Pd/C protocol, but with 5% or 10% Platinum on Carbon (Pt/C) as the catalyst.
Procedure:
-
Follow steps 1-10 of the Pd/C protocol, substituting Pt/C for Pd/C. Reaction conditions (temperature, pressure) may need to be optimized for the specific substrate and catalyst batch.
Protocol 3: Reduction using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrogen gas (H₂) (optional, as Raney® Ni is often active enough on its own)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Reaction flask with a reflux condenser
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
In a reaction flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Under a stream of inert gas, carefully add the Raney® Nickel slurry (typically a significant weight excess relative to the substrate).
-
Seal the flask and purge with an inert gas.
-
If using external hydrogen, introduce hydrogen gas to the desired pressure. Otherwise, the hydrogen adsorbed on the Raney® Nickel will act as the reducing agent.
-
Stir the mixture at the desired temperature (can range from room temperature to reflux).
-
Monitor the reaction progress.
-
After the reaction is complete, carefully quench the catalyst (e.g., by slow addition of water or dilute acid under an inert atmosphere) before filtration. Caution: Raney® Nickel is pyrophoric and can ignite in air when dry.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-5-fluorobenzoic acid by recrystallization.
Conclusion
The choice of catalyst for the reduction of this compound depends on several factors, including cost, desired reaction conditions, and the presence of other functional groups. Pd/C and Pt/C are highly effective and reliable catalysts that typically provide high yields under mild conditions. Raney® Nickel offers a more economical option with high activity and is particularly useful when avoiding dehalogenation is a primary concern. The provided protocols offer a starting point for the synthesis of 2-amino-5-fluorobenzoic acid, and optimization of reaction parameters is recommended to achieve the best results for a specific application.
Alternative reagents to 5-Fluoro-2-nitrobenzoic acid for the synthesis of quinazolinones
For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of Starting Materials for the Synthesis of Quinazolinones, with a Focus on Alternatives to 5-Fluoro-2-nitrobenzoic Acid.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of these vital heterocycles often relies on readily available precursors. While this compound presents a potential starting point for the synthesis of fluorinated quinazolinones, its use necessitates a two-step process involving reduction of the nitro group followed by cyclization. This guide provides a comparative analysis of alternative, more direct reagents, primarily focusing on substituted 2-aminobenzoic acids, and presents experimental data to inform the selection of the most efficient synthetic route.
Performance Comparison of Starting Materials
The primary alternatives to a two-step synthesis starting from this compound are direct cyclization reactions using appropriately substituted 2-aminobenzoic acids. These alternatives offer a more streamlined approach, often resulting in higher overall yields and simpler purification procedures. The following tables summarize the quantitative data for the synthesis of a target 6-fluoroquinazolin-4(3H)-one and a similar 6-bromo-quinazolin-4(3H)-one from their respective 2-aminobenzoic acid precursors.
Table 1: Synthesis of 6-Substituted Quinazolin-4(3H)-ones from Substituted 2-Aminobenzoic Acids
| Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-5-fluorobenzoic acid | 6-Fluoroquinazolin-4(3H)-one | Formamide | Cyclization | Not specified, but is an established route.[1] | [1] |
| 2-Amino-5-bromobenzoic acid | 6-Bromoquinazolin-4(3H)-one | Formamide | 130°C, 4 h | 91% |
Table 2: Comparison of Synthetic Routes to 6-Fluoroquinazolin-4(3H)-one
| Synthetic Route | Starting Material | Key Steps | Overall Yield (Estimated) | Advantages | Disadvantages |
| Route A (Alternative) | 2-Amino-5-fluorobenzoic acid | One-step cyclization | High (likely comparable to the bromo analog, ~90%) | More direct, higher atom economy, simpler workup. | |
| Route B (via Nitro-compound) | This compound | 1. Nitro group reduction2. Cyclization | Moderate to High (dependent on reduction yield) | Utilizes a potentially different starting material. | Two-step process, may require additional purification of the intermediate, potentially lower overall yield. |
The synthesis of quinazolinones is a mature field with numerous methodologies. The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a classic and widely used method.[2] Modern variations often employ microwave assistance to dramatically reduce reaction times and improve yields.[3]
Experimental Protocols
Detailed methodologies for the synthesis of quinazolinones from the compared starting materials are provided below.
Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic acid[2]
This protocol exemplifies the direct, one-step synthesis from a substituted 2-aminobenzoic acid.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Formamide
-
Water
-
Anhydrous ethanol
Procedure:
-
A mixture of 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol) is stirred at 130°C for 4 hours.
-
After 4 hours, 30 mL of water is added to the reaction mixture.
-
The mixture is then cooled to 60°C, and an additional 20 mL of water is added.
-
After stirring for another 30 minutes, the precipitated product is isolated by vacuum filtration.
-
The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-one.
Yield: 91%
Protocol 2: Synthesis of 6-Fluoroquinazolin-4(3H)-one via the this compound Route (Two-Step)
This protocol outlines the necessary steps to synthesize the target molecule from the nitro-substituted precursor.
Step 1: Reduction of this compound to 2-Amino-5-fluorobenzoic acid
While a specific protocol for this exact substrate is not detailed in the searched literature, a general and effective method for the reduction of nitroarenes is catalytic hydrogenation.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure (General):
-
This compound is dissolved in methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield 2-amino-5-fluorobenzoic acid.
Expected Yield: Catalytic hydrogenation of nitroarenes is typically a high-yielding reaction, often exceeding 90%.
Step 2: Cyclization of 2-Amino-5-fluorobenzoic acid to 6-Fluoroquinazolin-4(3H)-one [1][4]
This step follows a similar procedure to Protocol 1.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Formamide
Procedure:
-
A mixture of 2-amino-5-fluorobenzoic acid and an excess of formamide is heated.
-
The reaction proceeds via cyclization to form 6-fluoro-4-quinazolinol, which exists in tautomeric equilibrium with 6-fluoroquinazolin-4(3H)-one.[1][4]
-
The product is isolated by precipitation and filtration.
Visualizing Synthetic Pathways and Biological Relevance
To better understand the chemical transformations and the biological context of quinazolinones, the following diagrams are provided.
Caption: Comparison of synthetic routes to 6-Fluoroquinazolin-4(3H)-one.
Quinazolinone derivatives are well-known inhibitors of various protein kinases, playing a crucial role in cancer therapy. One of the key signaling pathways often targeted is the PI3K/Akt pathway, which is frequently dysregulated in cancer, leading to cell proliferation and survival.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of quinazolinones.
Conclusion
For the synthesis of 6-fluoroquinazolin-4(3H)-one, the use of 2-amino-5-fluorobenzoic acid as a starting material offers a more efficient and direct one-step cyclization process compared to the two-step route starting from this compound, which requires an initial reduction step. The direct route is likely to provide a higher overall yield and involves a simpler experimental procedure. Researchers and drug development professionals should consider the availability and cost of the starting materials, but from a chemical synthesis perspective, the use of substituted 2-aminobenzoic acids is the preferred method for the preparation of this class of quinazolinones.
References
A Comparative Analysis of Byproduct Formation: 5-Fluoro-2-nitrobenzoic Acid vs. Alternative Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of building blocks in the synthesis of active pharmaceutical ingredients (APIs) is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final compound. 5-Fluoro-2-nitrobenzoic acid is a versatile reagent frequently employed in the construction of complex molecular architectures. However, a thorough understanding of its byproduct profile in comparison to other common building blocks, such as its chloro- and non-halogenated analogs, is essential for process optimization and regulatory compliance. This guide provides an objective comparison of byproduct formation, supported by established chemical principles and experimental data, to inform the selection of reagents in drug development.
Byproduct Profile: A Comparative Overview
The generation of byproducts can be broadly categorized into two main sources: impurities arising from the synthesis of the building block itself and side-products formed during its subsequent chemical transformations, such as amide bond formation or nucleophilic aromatic substitution (SNAr).
Byproducts from Building Block Synthesis
The synthesis of substituted nitrobenzoic acids often involves the nitration of a corresponding precursor. This electrophilic substitution reaction can lead to the formation of positional isomers. For instance, the synthesis of this compound via the nitration of 3-fluorobenzoic acid is known to produce the isomeric byproduct, 3-fluoro-2-nitrobenzoic acid. While purification processes can significantly reduce the level of this impurity, its presence in the starting material can lead to the formation of isomeric impurities in the final product.
| Building Block | Common Synthetic Route | Key Isomeric Byproduct(s) | Typical Impurity Level (Post-Purification) |
| This compound | Nitration of 3-fluorobenzoic acid | 3-Fluoro-2-nitrobenzoic acid | < 0.2%[1] |
| 2-Chloro-5-nitrobenzoic acid | Nitration of 3-chlorobenzoic acid | 3-Chloro-2-nitrobenzoic acid, 3-Chloro-4-nitrobenzoic acid | Variable, dependent on purification |
| 2-Nitrobenzoic acid | Oxidation of 2-nitrotoluene | Isomeric nitrobenzoic acids (if starting material is impure) | Variable, dependent on purification |
Table 1: Comparison of common isomeric byproducts arising from the synthesis of various nitrobenzoic acid building blocks.
Byproducts from Amide Coupling Reactions
Amide bond formation is a frequent application for this compound. While the building block itself can influence the reaction, a significant source of impurities comes from the coupling reagents used to activate the carboxylic acid. These reagents generate their own characteristic byproducts that must be purged during workup and purification.
| Coupling Reagent Class | Example(s) | Common Byproducts | Removal Strategy |
| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea, Ethyl-(N',N'-dimethylamino)propyl urea | Filtration (for insoluble ureas), Aqueous extraction (for water-soluble ureas) |
| Uronium/Aminium Salts | HATU, HBTU | Guanidinium byproducts, Tetramethylurea | Aqueous extraction |
| Phosphonium Salts | PyBOP | Hexamethylphosphoramide (HMPA - a carcinogen), Phosphine oxides | Aqueous extraction, Chromatographic separation |
Table 2: Common byproducts generated from various classes of amide coupling reagents.
Reactivity and its Impact on Byproduct Formation
The nature of the halogen substituent on the aromatic ring plays a crucial role in the reactivity of the building block, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. The high electronegativity of the fluorine atom makes the aromatic ring of this compound more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to its chloro-analog, 2-chloro-5-nitrobenzoic acid.
This enhanced reactivity of the fluoro-substituted compound can lead to:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and for shorter durations.
-
Higher Yields: More efficient conversion to the desired product.
-
Cleaner Reaction Profiles: The need for forcing conditions is reduced, which in turn minimizes the formation of degradation byproducts.
The following table provides an illustrative comparison of expected outcomes in a typical SNAr reaction based on these principles.
| Feature | This compound | 2-Chloro-5-nitrobenzoic acid | 2-Nitrobenzoic acid |
| Relative Reactivity in SNAr | High | Moderate | Low (no leaving group) |
| Typical Reaction Temp. | Room Temp. to moderate heat | Moderate to high heat | N/A |
| Expected Yield | High | Moderate to High | N/A |
| Potential for Degradation Byproducts | Low | Moderate | N/A |
| Potential for Decarboxylation | Low (under mild conditions) | Low to Moderate | Low to Moderate |
Table 3: Illustrative comparison of reactivity and potential byproduct formation in SNAr-type reactions.
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Amine and Base: To the solution, add the desired amine (1.1 equivalents) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.5 equivalents).
-
Activation and Coupling: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for HPLC Analysis of Byproducts
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% mobile phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peaks. Identify byproducts by comparison with known standards or by LC-MS. Quantify the relative amounts of product and byproducts by peak area percentage.
Visualizations
Caption: A general experimental workflow for amide coupling and subsequent byproduct analysis.
Caption: Logical relationship between building block choice, reactivity, and expected synthetic outcome.
References
Benchmarking 5-Fluoro-2-nitrobenzoic Acid: A Comparative Guide for Library Synthesis
In the landscape of drug discovery and development, the construction of diverse chemical libraries is a cornerstone for identifying novel therapeutic agents. The choice of building blocks is critical, dictating the structural diversity and, ultimately, the biological relevance of the synthesized library. 5-Fluoro-2-nitrobenzoic acid has emerged as a versatile reagent in this field, offering a unique combination of reactive handles for combinatorial synthesis. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their library synthesis endeavors.
Performance Comparison of Benzoic Acid Derivatives in Library Synthesis
The utility of substituted benzoic acids in library synthesis, particularly in solid-phase peptide synthesis (SPPS) and related techniques, is well-established. The reactivity of these building blocks is significantly influenced by the nature and position of their substituents. Here, we compare this compound with other commonly used analogs.
| Building Block | Key Features | Advantages in Library Synthesis | Potential Limitations |
| This compound | Ortho-nitro group, meta-fluoro group. | The fluorine atom can serve as a handle for nucleophilic aromatic substitution (SNAr) reactions. The nitro group can be reduced to an amine for further diversification. | The strong electron-withdrawing nature of the nitro group can deactivate the carboxylic acid, potentially requiring stronger coupling agents. |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Multiple reactive sites: chloro, fluoro, and nitro groups. | Offers multiple points for diversification, allowing for the creation of complex scaffolds.[1] | The presence of multiple reactive sites may require careful protection strategies to achieve selective transformations. |
| 2-Fluoro-5-nitrobenzoic acid | Isomer of the primary compound. | The fluorine atom adjacent to the carboxylic acid can influence its reactivity and enables the synthesis of polycyclic heterocycles.[2] | Steric hindrance from the ortho-fluorine might affect coupling efficiency in some cases. |
| 4-Fluorobenzoic acid | Simple fluorinated benzoic acid. | Can be used as a capping agent or a simple building block. The fluorine can be used for radiolabeling studies.[3] | Lacks the additional reactive handle of a nitro group, limiting diversification possibilities compared to nitro-substituted analogs. |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | A structural isomer with different halogen placement. | The synthesis of this compound is well-documented, making it a readily accessible building block.[4] | Similar to other multi-substituted analogs, requires strategic planning for selective reactions. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the use of fluoronitrobenzoic acid derivatives in library synthesis.
General Protocol for Solid-Phase Synthesis of a Benzimidazole Library using a Fluoronitrobenzoic Acid Scaffold
This protocol is adapted from methodologies described for the solid-phase synthesis of heterocyclic scaffolds.[1]
-
Resin Preparation: Swell a Rink Amide resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the linker.
-
Coupling of the Benzoic Acid: Dissolve this compound (2 equivalents) and a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (2 equivalents) in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the solution. Add the activation mixture to the resin and shake at room temperature for 2 hours.
-
Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and Methanol, and then dry under vacuum.
-
Nitro Group Reduction: Suspend the resin in DMF and add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (10 equivalents) in DMF. Shake the mixture at room temperature overnight to reduce the nitro group to an amine.
-
Cyclization with Aldehydes: Wash the resin to remove excess reducing agent. Swell the resin in DMF and add a solution of a diverse set of aldehydes (3 equivalents) in DMF. Shake at room temperature for 4 hours to form the benzimidazole ring.
-
Cleavage and Purification: Wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours to release the synthesized compounds from the solid support. Precipitate the product in cold diethyl ether, centrifuge, and purify by High-Performance Liquid Chromatography (HPLC).
Visualizing Synthetic Pathways and Workflows
Diagrams are invaluable tools for illustrating complex chemical transformations and experimental procedures.
Caption: Solid-phase synthesis workflow for a benzimidazole library.
Caption: Diversification pathways of this compound.
References
Characterization and comparison of the biological activity of derivatives from different nitrobenzoic acids
For Researchers, Scientists, and Drug Development Professionals
Nitrobenzoic acids and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug development. The position of the nitro group on the benzoic acid ring, along with other substitutions, profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides an objective comparison of the biological activities of various nitrobenzoic acid derivatives, supported by experimental data, detailed protocols, and visualizations of key molecular pathways.
Antimicrobial Activity
Derivatives of nitrobenzoic acid have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The antimicrobial action is often attributed to the nitro group, which can be reduced within microbial cells to form reactive nitrogen species that damage cellular components.[1]
Antibacterial Activity
Nitrobenzoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence and position of the nitro group are critical determinants of their antibacterial potency.
Table 1: Comparison of Antibacterial Activity of Nitrobenzoic Acid Derivatives
| Compound/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |
| 2-Chloro-5-nitrobenzoic acid derivative (Compound 1) | S. aureus ATCC | Zone of Inhibition | up to 27 mm | [2] |
| 2-Chloro-5-nitrobenzoic acid derivative (Compound 1) | E. coli | Zone of Inhibition | up to 17 mm | [2] |
| 2-Chloro-5-nitrobenzoic acid derivative (Compound 2) | MRSA patient isolates | Zone of Inhibition | 14-16 mm | [2] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | S. aureus ATCC 25923 | MIC | >500 µg/mL | [3] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | B. subtilis ATCC 6633 | MIC | >500 µg/mL | [3] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | P. aeruginosa ATCC 27853 | MIC | >500 µg/mL | [3] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | E. coli ATCC 25922 | MIC | >500 µg/mL | [3] |
| Hexyl 3,5-dinitrobenzoate | M. tuberculosis | MIC | >32 µg/mL | [4] |
| Phenyl 3,5-dinitrobenzoate | M. tuberculosis | MIC | 16 µg/mL | [4] |
| Propyl 4-nitrobenzoate | M. tuberculosis | MIC | 32 µg/mL | [4] |
Antifungal Activity
Certain derivatives have also been explored for their potential against fungal pathogens.
Table 2: Comparison of Antifungal Activity of Nitrobenzoic Acid Derivatives
| Compound/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |
| 2-[(2-nitro-1-phenyl-propyl)thio]benzoic acid derivatives | C. albicans, C. krusei | MIC | Less active than fluconazole | [5] |
Anticancer Activity
The benzoic acid scaffold is a common motif in many anticancer agents.[6] Nitro-substituted derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Table 3: Comparison of Anticancer Activity of Nitrobenzoic Acid Derivatives
| Compound/Derivative | Target Cell Line(s) | Activity Measurement | Result (IC50) | Reference(s) |
| Quinazolinone derivative from 2-aminobenzoic acid | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [6] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [7] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast Cancer) | IC50 | 18.7 µM | [7] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer cell line | IC50 | 17.84 µM | [7] |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide (Compound 18) | Not specified | IC50 | 4.53 µM | [7] |
Anti-inflammatory Activity
Nitrobenzoic acid derivatives have been shown to modulate inflammatory responses, often by inhibiting key inflammatory pathways. Some derivatives act as nitric oxide (NO) donors, contributing to their anti-inflammatory effects.[6]
One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Certain nitrobenzoic acid derivatives have been shown to inhibit this pathway.[8][9]
Enzyme Inhibition
Nitrobenzoic acid derivatives have also been identified as inhibitors of specific enzymes. For example, 4-nitrobenzoic acid acts as a competitive inhibitor of Coq2, a key enzyme in the biosynthesis of Coenzyme Q.[10]
Experimental Protocols
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a compound.[2]
-
Media and Inoculum Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized. A bacterial inoculum is prepared from a fresh culture and standardized to a 0.5 McFarland turbidity standard. The surface of the MHA plates is evenly swabbed with the bacterial suspension.
-
Assay Procedure: Wells are created in the seeded agar plates. A specific volume of the test compound solution (at various concentrations) is added to each well. Standard antibiotic discs are used as positive controls.
-
Incubation and Data Analysis: The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture and Seeding: The target cancer cell line (e.g., MCF-7) is maintained in an appropriate culture medium. A specific number of cells are seeded into 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound. Vehicle controls (solvent only) and positive controls (e.g., Doxorubicin) are included. The plates are incubated for a specified period (e.g., 48 hours).[6]
-
MTT Addition and Data Analysis: MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells reduce the yellow MTT to a purple formazan product. The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is read on a microplate reader (e.g., at 570 nm). The IC50 value is calculated from the dose-response curve.
References
- 1. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Fluoro-2-nitrobenzoic Acid: A Procedural Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Fluoro-2-nitrobenzoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Logistical Information
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] As with many aromatic nitro compounds, there is a potential for systemic effects.[3] Therefore, it is mandatory to treat this compound and any contaminated materials as hazardous waste.[3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including nitrile or other chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3] When handling the solid form where dust may be generated, a dust mask (type N95 or equivalent) is required.[1]
-
Handling: Use this chemical only in a well-ventilated area, such as a fume hood, or outdoors.[2] Avoid breathing in dust or vapors and prevent contact with skin and eyes.[2]
-
Storage of Unused Product: Store the chemical in a tightly closed container in a dry, well-ventilated, and secure area.[4] It should be stored locked up and away from incompatible materials like strong oxidizing agents.
-
Spill Management: In the event of a spill, evacuate the area. Prevent the substance from entering drains. Carefully collect the spilled material using dry cleanup procedures to avoid generating dust, and place it in a suitable, labeled container for disposal.[4] The affected area should then be thoroughly cleaned.
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound and related compounds.
| Property | Value | Source |
| GHS Hazard Classifications | ||
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The required method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the sink or in regular trash.[5]
1. Personal Protective Equipment (PPE) and Preparation:
- Before beginning the disposal process, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[3] If handling the solid, a dust mask is necessary.[1]
- Work in a designated and well-ventilated area, preferably a chemical fume hood.[2]
2. Waste Collection:
- Solid Waste: Collect any surplus, expired, or waste this compound in a designated, clearly labeled hazardous waste container.[3] The container must be robust, chemically resistant, and have a secure, tight-fitting lid.[3][4] Whenever possible, use the original container.
- Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container.[3] Ensure the solvent is compatible with the other contents of the container.[3]
- Contaminated Materials: Any items contaminated with this compound (e.g., gloves, weighing paper, paper towels from spill cleanup) must also be placed in the solid hazardous waste container.
- Empty Containers: Handle uncleaned, empty containers as you would the product itself. To be considered non-hazardous, containers must be triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process is considered hazardous liquid waste and must be collected accordingly.[3]
3. Labeling of Hazardous Waste:
- Properly label the hazardous waste container with the following information:
- The words "Hazardous Waste".[3]
- The full chemical name: "this compound".[3]
- The associated hazards (e.g., "Irritant," "Toxic").[3]
- The date when waste was first added to the container (accumulation start date).[3]
4. Storage of Hazardous Waste:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3][4]
- The storage location should have secondary containment to prevent the spread of material in case of a leak.[3]
- Keep the container locked up to prevent unauthorized access.[4]
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoro-2-nitrobenzoic Acid
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of 5-Fluoro-2-nitrobenzoic acid, a compound requiring careful management due to its irritant properties. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a solid that can cause skin, eye, and respiratory irritation.[1][2] All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits, before handling this chemical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles and face shield | Must be worn at all times when handling the solid or its solutions to protect against splashes and dust.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended.[1] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities or when dust generation is likely. Use in a well-ventilated area, preferably within a chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory to minimize the risk of exposure and contamination.
Preparation and Handling
-
Designated Work Area : All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][4][5]
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, are within easy reach inside the fume hood.
-
Weighing : Carefully weigh the desired amount of the solid on weighing paper or in a tared container. Avoid creating dust clouds.
-
Transfer : Use a clean spatula to transfer the solid. If transferring to a solution, add the solid slowly to the solvent to avoid splashing.
-
Cleaning : After handling, decontaminate the work surface with an appropriate solvent and wipe it clean. Dispose of all contaminated disposables as hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1][4]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8] |
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated and nitrated organic compound, it must be treated as hazardous waste.
Waste Segregation and Collection
-
Waste Container : Use a designated, properly labeled, and sealed container for all solid waste contaminated with this compound. The container should be clearly marked as "Halogenated Organic Waste."[10][11][12]
-
Segregation : It is crucial to segregate halogenated waste from non-halogenated waste streams.[10][13] This practice is cost-effective for disposal and ensures proper treatment.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in the designated halogenated waste container.
-
Aqueous Waste : Any aqueous solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Aqueous Waste" container.
Storage and Disposal
-
Storage : Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1][11]
-
Labeling : Ensure all waste containers are accurately labeled with the full chemical name and a hazardous waste sticker.
-
Disposal Request : When the waste container is full, submit a request for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com [carlroth.com]
- 6. westliberty.edu [westliberty.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. combi-blocks.com [combi-blocks.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
